Pterocarpadiol A
Description
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Properties
Molecular Formula |
C16H12O7 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one |
InChI |
InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2 |
InChI Key |
GLFFSZJIPRAXLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pterocarpadiol A from Derris robusta: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and isolation of Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan, from the plant Derris robusta. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis of natural products and the potential therapeutic applications of novel chemical entities.
Introduction
This compound is a member of the pterocarpan (B192222) class of isoflavonoids, which are known for their diverse biological activities. It was first discovered as part of a phytochemical investigation into the constituents of Derris robusta, a plant species belonging to the Leguminosae family.[1] This guide details the pioneering work that led to the identification of this compound, presenting the experimental protocols for its isolation and the spectroscopic data used for its structural elucidation.
Discovery of this compound
This compound was one of four novel 6a,11b-dihydroxypterocarpans isolated from the ethanol (B145695) extract of the twigs and leaves of Derris robusta.[1][2] The discovery was the result of a systematic phytochemical investigation aimed at identifying new bioactive compounds from natural sources.[1] The presence of this rare subclass of pterocarpans may serve as a chemotaxonomic marker for the Derris genus.
Experimental Protocols
The following sections provide a detailed methodology for the extraction and isolation of this compound from Derris robusta, based on the original discovery.
Plant Material
Air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were used as the starting material for the extraction process.[1]
Extraction
The powdered plant material was extracted with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude extract of approximately 870 g.
Fractionation and Isolation
The crude extract was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether/acetone followed by methanol. This initial fractionation yielded nine primary fractions (A-I). Further chromatographic separation of these fractions, although the specific details of the gradient elution are not provided in the primary literature, led to the isolation of this compound as a white amorphous powder.
Data Presentation
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White amorphous powder |
| Optical Rotation | [α]D23 -484.0 (c 0.5, MeOH) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| UV (MeOH) λmax (nm) | 235, 306 |
| HRESIMS (positive ion mode) | m/z 339.0462 [M+Na]+ (calcd. for C16H12O7Na, 339.0475) |
Table 3: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 6.80 (d, 10.0) |
| 4 | 5.21 (s) |
| 6 | 4.47 (d, 10.0, Ha), 4.29 (d, 10.0, Hb) |
| 7 | 6.89 (s) |
| 10 | 6.47 (s) |
| 11a | 4.42 (s) |
| -OCH₂O- | 5.94 (s), 5.92 (s) |
Table 4: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) |
| 1 | 129.5 |
| 2 | 111.4 |
| 3 | 159.2 |
| 4 | 95.9 |
| 4a | 157.1 |
| 6 | 68.9 |
| 6a | 81.1 |
| 6b | 115.1 |
| 7 | 108.9 |
| 8 | 146.1 |
| 9 | 143.2 |
| 10 | 102.8 |
| 10a | 152.9 |
| 11a | 50.1 |
| 11b | 87.9 |
| -OCH₂O- | 102.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Potential Signaling Pathway
While specific biological activity data for this compound is not yet available, other pterocarpans and compounds from Derris species have shown inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can help manage hyperglycemia. The following diagram illustrates this potential mechanism of action.
Conclusion
The discovery and characterization of this compound from Derris robusta have added a new member to the rare class of 6a,11b-dihydroxypterocarpans. The detailed experimental and spectroscopic data presented in this guide provide a solid foundation for further research into this novel compound. While its biological activities are yet to be fully explored, the known pharmacological properties of related pterocarpans suggest that this compound may hold therapeutic potential, warranting future investigation into its bioactivity and mechanism of action.
References
Unveiling Pterocarpadiol A: A Technical Guide to the Natural Sources and Isolation of a Rare 6a,11b-Dihydroxypterocarpan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological significance of Pterocarpadiol A, a rare member of the 6a,11b-dihydroxypterocarpan class of isoflavonoids. Due to a scarcity of research on this compound itself, this document also explores the broader pharmacological context of pterocarpans to offer a speculative framework for its potential therapeutic applications. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.
Natural Sources of this compound and Related Compounds
This compound, along with its structural relatives Pterocarpadiols B-D, has been identified and isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae (Fabaceae) family.[1][2] This genus is widely distributed in tropical and subtropical regions and has a history of use in folk medicine for treating conditions like arthritis and eczema.[1][2] Phytochemical investigations of Derris robusta have revealed a rich diversity of secondary metabolites, including flavonoids, isoflavonoids, rotenoids, and a variety of other pterocarpans.[1]
The presence of these rare 6a,11b-dihydroxypterocarpans may serve as a chemotaxonomic marker for the Derris genus.
Table 1: Natural Source of this compound
| Parameter | Details |
| Genus | Derris |
| Species | robusta |
| Family | Leguminosae (Fabaceae) |
| Plant Part(s) | Twigs and Leaves |
| Isolated Compounds | Pterocarpadiols A–D, and other known pterocarpans |
Experimental Protocols: Isolation of this compound
The following is a detailed methodology for the extraction and isolation of this compound from the twigs and leaves of Derris robusta.
Plant Material and Extraction
The initial step involves the collection, preparation, and extraction of the plant material to obtain a crude extract enriched with the desired compounds.
Table 2: Extraction Parameters
| Parameter | Value/Description |
| Plant Material | Air-dried and powdered twigs and leaves of D. robusta |
| Initial Mass of Plant Material | 12.0 kg |
| Extraction Solvent | 95% Ethanol (EtOH) |
| Extraction Method | Maceration at room temperature |
| Solvent Removal | Under reduced pressure |
| Crude Extract Yield | ~870 g |
Chromatographic Fractionation and Purification
The crude extract is subjected to a series of chromatographic separations to isolate the individual pterocarpans.
Methodology:
-
Initial Column Chromatography: The crude extract (870 g) is fractionated by silica (B1680970) gel column chromatography.
-
Elution Gradient: The column is eluted with a petroleum ether/acetone gradient, followed by methanol, to yield nine primary fractions (A–I).
-
Further Purification: this compound and other pterocarpans are isolated from these fractions through repeated column chromatography and other purification techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC). The specific fraction containing this compound would be identified through analytical methods like TLC and HPLC, and then subjected to further purification steps until the desired purity is achieved.
Potential Pharmacological Significance: A Speculative Framework
Direct research into the biological activities and signaling pathways of this compound is currently limited. However, the broader class of pterocarpans is known to exhibit a wide array of pharmacological properties, providing a basis for speculating on the potential therapeutic applications of this compound.
Methanol extracts of Derris robusta leaves have demonstrated significant cytotoxic, antioxidant, thrombolytic, and antimicrobial activities. Furthermore, compounds isolated from Derris robusta have shown α-glucosidase inhibitory activity.
Pterocarpans, in general, have been reported to possess:
-
Anticancer Activity: Some pterocarpans induce cell death in tumor cells by causing persistent mitotic arrest during prometaphase. They have shown efficacy against various cancer cell lines, including breast, leukemia, and colon cancer. The anticancer effects of some pterocarpans, like medicarpin, are thought to involve the inhibition of signaling pathways such as PI3K/AKT and MAPK, and targeting key proteins like mTOR.
-
Antimicrobial and Antifungal Activity: As phytoalexins, pterocarpans are produced by plants in response to pathogens and exhibit significant antimicrobial and antifungal properties.
-
Anti-inflammatory and Antioxidant Effects: Many pterocarpans display anti-inflammatory and antioxidant activities.
Given this context, this compound represents a promising candidate for future investigation into its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Visualizing the Experimental Workflow and Potential Biological Interactions
The following diagrams illustrate the experimental workflow for the isolation of this compound and a speculative representation of the potential multitargeted biological activity of pterocarpans.
References
Pterocarpadiol A & C: An In-depth Technical Guide to Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterocarpadiol A and C are rare 6a,11b-dihydroxypterocarpans, a subclass of isoflavonoids, isolated from the twigs and leaves of Derris robusta. These compounds are of interest to the scientific community due to their unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and spectroscopic properties of this compound and C. Detailed experimental protocols for their isolation and structure elucidation are presented, along with a representative synthetic approach to the pterocarpan (B192222) core. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound and C belong to the pterocarpan class of isoflavonoids, which are characterized by a tetracyclic ring system. The molecular formula of Pterocarpadiol C has been determined as C₁₆H₁₄O₇ by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The molecular weight of Pterocarpadiol C is 318.28 g/mol , and its CAS number is 2055882-22-7.[2][3]
The core structure of these compounds is the pterocarpan skeleton, with key functional groups that define their chemical identity. The defining features of Pterocarpadiol C include:
-
A-ring: Contains a double bond between C-1 and C-2, and another at C-4.[1]
-
B/C-ring junction: Exhibits a cis-fusion, a common feature in many naturally occurring pterocarpans.[1]
-
D-ring: Substituted with a methylenedioxy group.
-
Hydroxylation: Possesses hydroxyl groups at the 6a and 11b positions, a relatively uncommon substitution pattern in this class of compounds.
This compound shares a similar structural framework with Pterocarpadiol C.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound and C is presented in Table 1.
| Parameter | This compound | Pterocarpadiol C | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | C₁₆H₁₄O₇ | |
| Molecular Weight | 316.27 g/mol | 318.28 g/mol | |
| CAS Number | 2055882-21-6 | 2055882-22-7 | |
| Appearance | White amorphous powder | White amorphous powder | |
| HRESIMS (m/z) | 339.0462 [M+Na]⁺ | 341.0620 [M+Na]⁺ | |
| Optical Rotation | [α]²³_D_ -484.0 (c 0.5, MeOH) | [α]²³_D_ -507.0 (c 0.2, MeOH) | |
| UV (MeOH) λ_max_ | 235, 306 nm | 260, 308 nm |
Table 1: Physicochemical and Spectroscopic Properties of this compound and C.
NMR Spectroscopic Data
The complete chemical structure of Pterocarpadiol C was elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data were recorded in DMSO-d₆ and are summarized in Table 2.
| Position | δ_C_ (ppm) | δ_H_ (ppm), J (Hz) |
| 1 | 31.0 | 1.93 (ddd, 14.1, 4.9, 2.8, Hα), 2.43 (td, 14.1, 4.5, Hβ) |
| 2 | 28.5 | 2.16 (ddd, 16.0, 4.5, 2.8, Hβ), 2.65 (ddd, 16.0, 14.1, 4.9, Hα) |
| 3 | 170.8 | |
| 4 | 107.5 | 5.22 (s) |
| 4a | 104.9 | |
| 6 | 68.9 | 4.28 (d, 10.0, Hβ), 4.49 (d, 10.0, Hα) |
| 6a | 78.1 | |
| 6b | 114.7 | |
| 7 | 158.5 | 6.93 (s) |
| 8 | 140.6 | |
| 9 | 146.9 | |
| 10 | 98.4 | 6.49 (s) |
| 10a | 155.8 | |
| 11a | 89.9 | 4.44 (s) |
| 11b | 91.9 | |
| 8,9-OCH₂O- | 101.4 | 5.94 (s), 5.96 (s) |
| 6a-OH | 6.77 (s) | |
| 11b-OH | 6.27 (s) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Pterocarpadiol C (in DMSO-d₆).
Stereochemistry
The relative stereochemistry of Pterocarpadiol C was determined to be the same as its co-isolated analog, this compound. This was established through Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments. The key ROESY correlations were observed between the protons of the 6a-OH and 11b-OH groups and the H-11a proton. These correlations indicate a cis relationship between these groups, which confirms the cis-fusion of the B and C rings. The spatial proximity implied by the ROESY signals is only possible if these three groups are on the same face of the molecule.
Caption: Key ROESY correlations in Pterocarpadiol C establishing the cis-stereochemistry.
Experimental Protocols
Isolation of Pterocarpadiol C from Derris robusta
The following protocol is based on the published phytochemical investigation of Derris robusta.
3.1.1. Plant Material and Extraction
-
Plant Material: Air-dried and powdered twigs and leaves of D. robusta (12.0 kg).
-
Extraction Solvent: 95% Ethanol (EtOH).
-
Extraction Method: Maceration at room temperature.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude extract (approximately 870 g).
3.1.2. Chromatographic Fractionation
-
Initial Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of petroleum ether and acetone.
-
-
Further Purification:
-
The fractions containing Pterocarpadiol C are subjected to repeated column chromatography on silica gel with a chloroform-methanol gradient.
-
Final purification is achieved using Sephadex LH-20 column chromatography and preparative thin-layer chromatography (prep-TLC) to yield pure Pterocarpadiol C.
-
Caption: Workflow for the isolation of Pterocarpadiol C.
Structure Elucidation
The structure of Pterocarpadiol C was determined using a combination of spectroscopic techniques:
-
UV Spectroscopy: To identify the presence of a chromophoric system.
-
Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, ROESY): To establish the connectivity between protons and carbons and to determine the relative stereochemistry.
The spectra were recorded on a Bruker spectrometer, and chemical shifts were referenced to the solvent signals of DMSO-d₆. HRESIMS was performed on a Shimadzu LC-IT-TOF mass spectrometer.
Synthesis of the Pterocarpan Core: A Representative Approach
While a specific total synthesis for Pterocarpadiol C is not prominently available in the scientific literature, a representative, step-by-step synthesis of a plausible pterocarpan structure is presented below, based on established methodologies.
Retrosynthetic Analysis
The retrosynthetic analysis for a pterocarpan begins by disconnecting the tetracyclic core to reveal a key isoflavanone (B1217009) intermediate. This isoflavanone can be synthesized from simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of a pterocarpan core.
Synthetic Protocol
Step 1: Synthesis of the Chalcone Intermediate
The synthesis starts with an aldol (B89426) condensation between a substituted acetophenone and a substituted benzaldehyde to form the chalcone backbone.
-
Reaction: To a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and 2-hydroxy-4-methoxybenzaldehyde (B30951) (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (B78521) (3.0 eq). Stir the reaction mixture at room temperature for 12 hours. Acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the chalcone.
Step 2: Intramolecular Cyclization to the Isoflavanone
The chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system.
-
Reaction: Dissolve the chalcone (1.0 eq) in methanol. Add sodium acetate (2.0 eq) and stir the mixture at reflux for 24 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the isoflavanone.
Step 3: Asymmetric Transfer Hydrogenation to the Isoflavanol
This key step establishes the stereochemistry of the pterocarpan core using an asymmetric transfer hydrogenation.
-
Reaction: In an inert atmosphere glovebox, add the isoflavanone (1.0 eq) and a ruthenium catalyst (e.g., (S,S)-Ts-DENEB) to a solution of formic acid and triethylamine. Stir the mixture at the appropriate temperature until the reaction is complete. Purify the product by column chromatography.
Step 4: Acid-Catalyzed Cyclization to the Pterocarpan Core
The final cyclization step to form the tetracyclic pterocarpan skeleton is achieved through an acid-catalyzed intramolecular reaction.
-
Reaction: Dissolve the isoflavanol (1.0 eq) in dichloromethane. Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography to obtain the pterocarpan.
Putative Biosynthetic Pathway
The biosynthesis of pterocarpans in plants is a complex process that begins with the general phenylpropanoid pathway. While the complete pathway for Pterocarpadiol C in Derris robusta has not been fully elucidated, a putative pathway can be proposed based on known isoflavonoid (B1168493) biosynthesis. The initial steps involve the formation of an isoflavone (B191592) intermediate, which then undergoes a series of reductions and cyclizations to form the pterocarpan skeleton. The final, and most unique, steps in the biosynthesis of Pterocarpadiol C would be the stereospecific hydroxylations at the 6a and 11b positions, likely catalyzed by specific cytochrome P450 monooxygenases or other oxidoreductases.
Caption: Putative biosynthetic pathway of Pterocarpadiol C.
Conclusion
This compound and C represent structurally interesting natural products with a rare hydroxylation pattern. This technical guide has provided a detailed overview of their chemical structure, stereochemistry, and spectroscopic properties. The provided experimental protocols for isolation and structure elucidation, along with a representative synthetic strategy, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this unique class of compounds. Further research into the total synthesis and biological activities of this compound and C is warranted to fully explore their potential applications.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Pterocarpadiol A in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta, belongs to a class of isoflavonoids with significant pharmacological potential. Understanding its biosynthesis is crucial for enabling metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of pterocarpan (B192222) biosynthesis in leguminous plants. While direct experimental validation for the entire pathway in Derris robusta is not yet available, this document synthesizes current knowledge to propose a scientifically grounded hypothetical pathway. It identifies the key enzymatic steps, presents available quantitative data from related pathways, and outlines detailed experimental protocols relevant to its investigation. This guide is intended to serve as a foundational resource for researchers aiming to elucidate this novel biosynthetic route, paving the way for the production of this compound and related bioactive compounds.
Introduction
Pterocarpans are a major class of isoflavonoid (B1168493) phytoalexins predominantly found in the Fabaceae (legume) family. These compounds are characterized by a tetracyclic ring system and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, recently discovered in Derris robusta, is distinguished by its rare 6a,11b-dihydroxylation pattern. The presence of these hydroxyl groups is anticipated to significantly influence its bioactivity and pharmacokinetic profile, making it a molecule of high interest for drug discovery and development.
The elucidation of the this compound biosynthetic pathway is paramount for two primary reasons. Firstly, it will likely unveil novel enzymatic machinery, particularly the specific hydroxylases responsible for the 6a and 11b hydroxylations, potentially leading to the discovery of new enzyme classes with unique catalytic capabilities. Secondly, a thorough understanding of the pathway will enable the application of metabolic engineering and synthetic biology techniques for the sustainable and scalable production of this compound, overcoming the limitations of extraction from its natural source.
This technical guide presents a detailed, albeit putative, roadmap of the biosynthetic journey from the primary metabolite L-phenylalanine to this compound. It integrates established knowledge of isoflavonoid and pterocarpan biosynthesis with informed hypotheses regarding the unique enzymatic transformations that define this compound.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound can be divided into three main stages:
-
Formation of the Isoflavone (B191592) Core: This stage follows the well-established general phenylpropanoid and isoflavonoid pathways.
-
Formation of the Pterocarpan Skeleton: A series of reductions and a final cyclization reaction form the characteristic tetracyclic pterocarpan ring system.
-
Tailoring of the Pterocarpan Scaffold: The core pterocarpan molecule is further modified by specific hydroxylases to yield this compound.
A step-by-step description of the proposed pathway is provided below.
Formation of the Isoflavone Core
The initial steps of the pathway, leading to the formation of the isoflavone skeleton, are well-established in numerous plant species.
-
Step 1: Phenylalanine Ammonia-Lyase (PAL): Deamination of L-phenylalanine to cinnamic acid.
-
Step 2: Cinnamate-4-Hydroxylase (C4H): Hydroxylation of cinnamic acid to 4-coumaric acid.
-
Step 3: 4-Coumaroyl:CoA Ligase (4CL): Activation of 4-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA.
-
Step 4: Chalcone Synthase (CHS): Condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
**Step 5: Chalcone
Pterocarpadiol A physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol A is a rare natural product belonging to the 6a,11b-dihydroxypterocarpan class of isoflavonoids. It was first isolated from the twigs and leaves of Derris robusta. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the potential biological activities of the broader pterocarpan (B192222) class of compounds. Due to the limited specific experimental data for this compound, some information is presented in the context of its closely related analogs or the pterocarpan family as a whole.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while spectroscopic data is well-documented, other physical constants such as melting and boiling points have not been extensively reported in the scientific literature.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₇ | [1] |
| Appearance | Amorphous powder | |
| Optical Rotation | [α]²⁰D -484.0 (c 0.05, MeOH) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
Note: Specific melting point and boiling point data for this compound are not currently available in the literature. The solubility profile is inferred from data available for related pterocarpans like Pterocarpadiol D[2].
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through extensive spectroscopic analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition of a molecule.
| Parameter | Value |
| Ionization Mode | ESI (positive) |
| m/z [M+Na]⁺ | 339.0475 |
The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The following data were recorded in DMSO-d₆.
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 6.79 | d | 10.0 |
| 2 | 6.02 | dd | 10.0, 1.3 |
| 4 | 5.32 | d | 1.3 |
| 6α | 4.79 | d | 10.1 |
| 6β | 4.28 | d | 10.1 |
| 10 | 6.44 | s | |
| 11a | 4.68 | s | |
| 8,9-OCH₂O- | 5.94, 5.96 | s (each) | |
| 6a-OH | 5.93 | s | |
| 11b-OH | 6.77 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | δ (ppm) | Type |
| 1 | 146.9 | CH |
| 2 | 123.9 | CH |
| 3 | 170.8 | C |
| 4 | 107.5 | CH |
| 4a | 104.9 | C |
| 6 | 68.9 | CH₂ |
| 6a | 78.1 | C |
| 6b | 114.7 | C |
| 7 | 158.5 | C |
| 8 | 140.6 | C |
| 9 | 146.9 | C |
| 10 | 98.4 | CH |
| 10a | 155.8 | C |
| 11a | 89.9 | CH |
| 11b | 91.9 | C |
| 8,9-OCH₂O- | 101.4 | CH₂ |
Experimental Protocols
The following protocols are based on the original literature describing the isolation and characterization of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural source, Derris robusta, involves a multi-step process of extraction and chromatography.
3.1.1. Plant Material and Extraction
-
The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) are extracted with 95% ethanol (B145695) (EtOH) at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract (approximately 870 g).
3.1.2. Chromatographic Fractionation
-
The crude extract is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of petroleum ether/acetone, followed by methanol (B129727) (MeOH), to yield multiple fractions.
3.1.3. Purification
-
The fractions containing the compounds of interest are further purified by repeated column chromatography.
-
This includes chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (prep. TLC) to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of modern spectroscopic techniques.
-
UV Spectroscopy: Used to identify the presence of a chromophoric system.
-
Mass Spectrometry (HRESIMS): Performed on a mass spectrometer equipped with an ESI interface to determine the molecular formula.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals. The connectivity and stereochemistry are determined from the analysis of these spectra.
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The general workflow for the isolation and structural elucidation of this compound is depicted in the following diagram.
References
The α-Glucosidase Inhibitory Potential of Pterocarpans: A Technical Overview of Medicarpin as a Representative Compound
A definitive guide for researchers, scientists, and drug development professionals on the biological activity of pterocarpans as α-glucosidase inhibitors, with a detailed focus on medicarpin (B1676140). This document provides a comprehensive summary of quantitative data, experimental protocols, and mechanistic insights.
Please note: Direct experimental data on the α-glucosidase inhibitory activity of Pterocarpadiol A is not available in the current scientific literature. Therefore, this guide utilizes medicarpin , a structurally related and well-studied pterocarpan, as a representative molecule to illustrate the potential of this class of compounds as α-glucosidase inhibitors.
Introduction
Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes mellitus. A key therapeutic strategy to manage this condition is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Natural products have emerged as a promising source of novel α-glucosidase inhibitors with potentially fewer side effects than existing synthetic drugs. Pterocarpans, a class of isoflavonoids, have demonstrated significant biological activities, including potent α-glucosidase inhibition. This technical guide provides an in-depth analysis of the α-glucosidase inhibitory activity of medicarpin, a representative pterocarpan, covering quantitative data, detailed experimental methodologies, and insights into its mechanism of action.
Quantitative Data on α-Glucosidase Inhibition
Medicarpin has been identified as a potent α-glucosidase inhibitor. While a precise IC50 value is not consistently reported across all studies, its activity has been described as being approximately twofold less active than the standard drug, acarbose[1]. The inhibitory potency of pterocarpans and the standard inhibitor can be summarized as follows:
| Compound/Standard | Target Enzyme | IC50 Value (µM) | Source Organism of Compound (if applicable) |
| Medicarpin | α-Glucosidase | Data not explicitly found; described as potent | Mucuna pruriens[1] |
| Acarbose (B1664774) (Standard) | α-Glucosidase | Varies (e.g., ~750 µM) | Actinoplanes sp. |
Experimental Protocols
This section details the methodologies for the isolation of medicarpin and the assessment of its α-glucosidase inhibitory activity.
Isolation of Medicarpin
Medicarpin can be isolated from various plant sources, such as Mucuna pruriens or Canavalia lineata[1][2]. A general protocol for its isolation is as follows:
-
Extraction: The dried and powdered plant material (e.g., roots) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing medicarpin (often the ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) as the mobile phase.
-
Medium-Pressure Liquid Chromatography (MPLC): For further separation of sub-fractions.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., reversed-phase C18) and mobile phase to yield pure medicarpin.
-
-
Structure Elucidation: The structure of the isolated medicarpin is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
α-Glucosidase Inhibition Assay
The inhibitory activity of medicarpin against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Medicarpin (test compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of medicarpin and acarbose in phosphate buffer.
-
In a 96-well plate, add a specific volume of the test compound or standard to the respective wells.
-
Add the α-glucosidase enzyme solution to each well and incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Enzyme Kinetics Studies
To determine the mode of inhibition of medicarpin on α-glucosidase, kinetic studies are performed.
Procedure:
-
The α-glucosidase inhibition assay is performed with varying concentrations of the substrate (pNPG) in the absence and presence of different concentrations of medicarpin.
-
The initial reaction velocities (V) are recorded for each substrate and inhibitor concentration.
-
The data is then plotted on a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.
-
The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.
Mechanistic Insights and Visualization
Molecular Docking
-
Preparation of the Receptor and Ligand: Obtaining the 3D structure of α-glucosidase (or a homology model) and preparing the 3D structure of medicarpin.
-
Docking Simulation: Using software like AutoDock or MOE-Dock to predict the binding pose of medicarpin within the active site of the enzyme.
-
Analysis of Interactions: Analyzing the docked conformation to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between medicarpin and the amino acid residues of the enzyme's active site.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the α-glucosidase inhibition assay and a hypothetical signaling pathway for the management of postprandial hyperglycemia.
Conclusion
While direct data for this compound as an α-glucosidase inhibitor remains elusive, the available evidence for the related pterocarpan, medicarpin, strongly suggests that this class of compounds holds significant potential for the development of novel therapeutics for type 2 diabetes. The potent α-glucosidase inhibitory activity of medicarpin warrants further investigation, including detailed kinetic and in vivo studies, to fully elucidate its therapeutic efficacy. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to explore the antidiabetic properties of pterocarpans.
References
- 1. α-Glucosidase inhibitory activities of isoflavanones, isoflavones, and pterocarpans from Mucuna pruriens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Pterocarpadiol A in Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel therapeutic agents has led to the exploration of natural compounds with anti-diabetic properties. Pterocarpadiol A, a pterocarpan (B192222) isoflavonoid (B1168493), belongs to a class of phytochemicals that have demonstrated considerable potential in modulating glucose metabolism and insulin (B600854) signaling. Although direct studies on this compound are limited, this technical guide consolidates evidence from research on closely related pterocarpans and isoflavonoids to outline its potential therapeutic applications in diabetes research. This document provides an in-depth overview of putative mechanisms of action, quantitative data from relevant studies, detailed experimental protocols for investigation, and visualizations of key signaling pathways.
Putative Mechanisms of Action
Based on studies of related pterocarpans and isoflavonoids, this compound may exert anti-diabetic effects through multiple mechanisms:
-
Enhancement of Insulin Sensitivity: Pterocarpans have been shown to upregulate the expression of key proteins in the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS1), IRS2, and Glucose Transporter 4 (GLUT4).[1][2][3] This leads to improved glucose uptake in peripheral tissues like muscle and adipose tissue.[2][4][5]
-
Modulation of Hepatic Glucose Metabolism: Isoflavonoids can decrease the activity of gluconeogenic enzymes in the liver, namely glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase, thereby reducing hepatic glucose output.[6]
-
Preservation of Pancreatic β-Cell Function: Studies on isoflavonoids like genistein (B1671435) suggest a protective effect on pancreatic β-cells, promoting their proliferation and insulin secretion while protecting against apoptosis.[6][7] Pterocarpan-enriched extracts have been observed to increase the size of pancreatic islets.[2][8]
-
Inhibition of Carbohydrate Digestion: Some pterocarpans exhibit potent α-glucosidase inhibitory activity, which would slow down the absorption of carbohydrates from the gut, leading to a reduction in postprandial hyperglycemia.[1][3][8]
-
Activation of PPARs: Isoflavonoids are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[9][10] PPARγ activation is a key mechanism for improving insulin sensitivity.[9][10]
Quantitative Data from a Study on Pterocarpan-Enriched Soy Leaf Extract
The following tables summarize quantitative data from a study investigating the effects of a pterocarpan-enriched soy leaf extract (EASL) in a high-fat diet (HFD)-induced mouse model of type 2 diabetes.[1][2][3][8]
Table 1: Effects on Body Weight and Adipose Tissue
| Group | Initial Body Weight (g) | Final Body Weight (g) | Weight Gain (g/12 weeks) |
| Normal Diet (ND) | 20.3 ± 0.6 | 26.8 ± 0.5 | 6.5 ± 0.2 |
| High-Fat Diet (HFD) | 19.5 ± 0.2 | 40.2 ± 0.7 | 20.7 ± 0.8 |
| HFD + EASL (0.56% w/w) | 20.1 ± 0.3 | 36.4 ± 0.5 | 16.3 ± 0.6 |
| HFD + Pinitol (0.15% w/w) | 19.6 ± 0.3 | 36.7 ± 0.4 | 17.0 ± 0.2 |
Table 2: Effects on Plasma Glucose and Insulin
| Group | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | HbA1c (%) |
| Normal Diet (ND) | 135.7 ± 5.2 | 0.4 ± 0.1 | 4.1 ± 0.1 |
| High-Fat Diet (HFD) | 288.6 ± 19.5 | 2.1 ± 0.3 | 6.9 ± 0.3 |
| HFD + EASL (0.56% w/w) | 195.4 ± 15.1 | 1.1 ± 0.2 | 5.5 ± 0.2 |
| HFD + Pinitol (0.15% w/w) | 210.8 ± 12.6 | 1.3 ± 0.2 | 5.8 ± 0.2 |
Table 3: Effects on Pancreatic Islet Size
| Group | Mean Pancreatic Islet Size (mm²) |
| Normal Diet (ND) | 0.018 ± 0.002 |
| High-Fat Diet (HFD) | 0.035 ± 0.003 |
| HFD + EASL (0.56% w/w) | 0.048 ± 0.004 |
| HFD + Pinitol (0.15% w/w) | 0.045 ± 0.003 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential anti-diabetic effects of this compound.
In Vitro Assays
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 2 mM.
-
Dissolve this compound and a positive control (e.g., Acarbose) in DMSO to create stock solutions, then dilute to various concentrations with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the this compound solution (or control/blank).
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated as: [1 - (Abs_sample / Abs_control)] * 100.
-
The IC50 value (concentration required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the compound concentration.
-
This assay measures the ability of a compound to stimulate glucose uptake in muscle cells.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Once the cells reach 80-90% confluency, induce differentiation by switching to DMEM with 2% horse serum.
-
Allow the cells to differentiate for 4-6 days to form myotubes.
-
-
Glucose Uptake Measurement:
-
Starve the differentiated myotubes in serum-free DMEM for 2-3 hours.
-
Wash the cells with Krebs-Ringer phosphate (KRP) buffer.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., insulin), or a vehicle control in KRP buffer for 30 minutes at 37°C.
-
Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and incubate for 10-15 minutes.
-
Stop the glucose uptake by washing the cells with ice-cold KRP buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each sample.
-
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice
This model is used to evaluate the anti-hyperglycemic effects of a compound in a type 1 diabetes-like condition.
-
Induction of Diabetes:
-
Use male C57BL/6J mice (8-10 weeks old).
-
Induce diabetes by a single intraperitoneal injection of STZ (dissolved in 0.1 M citrate (B86180) buffer, pH 4.5) at a dose of 150 mg/kg body weight.[11]
-
Provide the mice with a 10% sucrose (B13894) solution for 24 hours post-injection to prevent hypoglycemia.
-
After 72 hours, measure fasting blood glucose levels. Mice with blood glucose levels above 250 mg/dL are considered diabetic.[11]
-
-
Experimental Groups and Treatment:
-
Divide the diabetic mice into groups (n=6-8 per group):
-
Diabetic control (vehicle)
-
This compound (different doses, e.g., 10, 25, 50 mg/kg)
-
Positive control (e.g., Glibenclamide, 5 mg/kg)
-
-
Administer the treatments orally once daily for a specified period (e.g., 4 weeks).
-
A non-diabetic control group should also be included.
-
-
Monitoring and Analysis:
-
Monitor body weight and fasting blood glucose levels weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect blood samples for the analysis of plasma insulin, HbA1c, and lipid profiles.
-
Harvest tissues (pancreas, liver, skeletal muscle) for histological analysis and gene/protein expression studies (e.g., Western blotting for insulin signaling proteins, qPCR for gluconeogenic enzymes).
-
Visualization of Signaling Pathways and Workflows
Putative Insulin Signaling Pathway Modulated by this compound
Caption: Putative insulin signaling pathway enhanced by this compound.
Experimental Workflow for In Vivo Anti-Diabetic Study
Caption: Workflow for an in vivo anti-diabetic study.
Logical Relationship of this compound's Potential Anti-Diabetic Effects
Caption: Logical flow of this compound's potential anti-diabetic effects.
While direct experimental evidence for this compound in diabetes is yet to be established, the data from related pterocarpans and the broader isoflavonoid class provide a strong rationale for its investigation as a potential therapeutic agent. The multifaceted mechanisms, including enhanced insulin sensitivity, preservation of β-cell function, and modulation of glucose metabolism, suggest that this compound could be a promising candidate for further preclinical and clinical evaluation. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound in the context of diabetes.
References
- 1. Pterocarpan-enriched soy leaf extract ameliorates insulin sensitivity and pancreatic β-cell proliferation in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterocarpan-Enriched Soy Leaf Extract Ameliorates Insulin Sensitivity and Pancreatic β-Cell Proliferation in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes - ProQuest [proquest.com]
- 10. Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Preliminary In-vitro Studies of Pterocarpadiol A: A Review of Available Data
Despite a comprehensive search of publicly available scientific literature, no specific preliminary in-vitro studies for Pterocarpadiol A were identified. The current body of research does not provide quantitative data, detailed experimental protocols, or elucidated signaling pathways directly associated with this compound.
While the user's request centered on this compound, the available scientific data focuses on related compounds within the Pterocarpus genus and other structurally similar molecules. Information has been found for "Pterocarpadiol C" and various extracts from different Pterocarpus species, which have been investigated for their biological activities.[1][2][3] These studies explore the general antioxidant, anti-inflammatory, and cytotoxic properties of compounds from this plant family.[1][2]
The research on the Pterocarpus genus indicates the presence of various phytochemicals, including flavonoids, isoflavonoids, and terpenoids, which are known to possess a range of biological activities. However, these studies do not isolate and characterize the specific effects of this compound.
For instance, studies on extracts from Pterocarpus santalinus and Pterocarpus indicus have shown antioxidant and antimicrobial properties. Additionally, research on other pterocarpans has detailed their potential anti-inflammatory effects through the inhibition of nitric oxide (NO) production and the release of pro-inflammatory enzymes in cellular models. However, this information cannot be directly extrapolated to this compound without specific experimental validation.
References
An In-depth Technical Guide to Pterocarpadiol A and its Structural Analogs Pterocarpadiol B, C, and D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a rare subgroup of these compounds: Pterocarpadiol A, B, C, and D. These four novel 6a,11b-dihydroxypterocarpans were first isolated from the ethanol (B145695) extract of the twigs and leaves of Derris robusta.[1] Their unique structures, particularly the presence of hydroxyl groups at the 6a and 11b positions, make them compelling subjects for research and potential drug development. The presence of these rare pterocarpans may also serve as a chemotaxonomic marker for the Derris genus.[1]
While the chemical structures of this compound, B, C, and D have been elucidated, there is a notable absence of published studies on their specific biological activities.[2] Therefore, this guide will provide a comprehensive overview of their chemical properties based on available data, alongside a speculative framework for their potential pharmacological applications derived from the known activities of the broader pterocarpan (B192222) class. Detailed experimental protocols for isolation, structural analysis, and relevant bioactivity screening are also presented to facilitate future research into these promising natural products.
Chemical Structure and Properties
The structures of this compound, B, C, and D were determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][3][4]
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula |
| This compound | C₁₆H₁₂O₇ |
| Pterocarpadiol B | C₁₆H₁₄O₆ |
| Pterocarpadiol C | C₁₆H₁₄O₇ |
| Pterocarpadiol D | Not specified in search results |
Table 1: Molecular Formulas of this compound, B, and C.[1][5]
Data Presentation: ¹H NMR Spectroscopic Data for Pterocarpadiol C (DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1β | 2.43 | td | 14.1, 4.5 |
| 1α | 1.93 | ddd | 14.1, 4.9, 2.8 |
| 2α | 2.65 | ddd | 16.0, 14.1, 4.9 |
Table 2: Selected ¹H NMR data for Pterocarpadiol C.[3]
Data Presentation: ¹³C NMR Spectroscopic Data for Pterocarpadiol C (DMSO-d₆)
| Position | δ (ppm) |
| 1 | 32.7 |
| 2 | 32.8 |
Table 3: Selected ¹³C NMR data for Pterocarpadiol C.
Experimental Protocols
Isolation of this compound, B, C, and D from Derris robusta
The following protocol is based on the published method for the isolation of these compounds.[1][6]
1. Extraction:
-
Air-dried and powdered twigs and leaves of D. robusta (12.0 kg) are extracted with 95% ethanol at room temperature.[1][6]
-
The solvent is removed under reduced pressure to yield a crude extract (approximately 870 g).[6]
2. Fractionation:
-
The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol.[3]
-
The resulting fractions are concentrated for further purification.
3. Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol.[3]
-
Further purification is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield the pure Pterocarpadiol compounds.[3]
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques.[3][4]
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[4]
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded to establish the connectivity and relative stereochemistry of the atoms.[3][4] The relative stereochemistry, particularly the cis-fusion of the B and C rings, is confirmed by Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments.[4]
Hypothetical Total Synthesis of Pterocarpadiol C
While a specific total synthesis for Pterocarpadiol C has not been reported, a plausible route can be proposed based on established methodologies for pterocarpan synthesis.[7]
Step 1: Synthesis of the Chalcone (B49325) Intermediate
-
An aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) is performed to form the chalcone backbone.[7]
-
For example, 2'-hydroxy-4'-methoxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde (B30951) are reacted in ethanol with a 50% aqueous solution of potassium hydroxide.[7]
Step 2: Intramolecular Cyclization to the Isoflavanone (B1217009)
-
The synthesized chalcone undergoes intramolecular cyclization to form the isoflavanone ring system.[7]
-
This can be achieved by dissolving the chalcone in methanol (B129727) with sodium acetate and refluxing the mixture.[7]
Step 3: Reduction to the Isoflavanol
-
The isoflavanone is reduced to the corresponding isoflavanol.
Step 4: Acid-Catalyzed Cyclization to the Pterocarpan Core
-
The final cyclization to form the tetracyclic pterocarpan skeleton is achieved through an acid-catalyzed intramolecular reaction.[7]
-
The isoflavanol is dissolved in dichloromethane, and trifluoroacetic acid is added dropwise at 0 °C.[7]
In Vitro Bioactivity Screening Protocols
Given the lack of specific data for Pterocarpadiols, the following are general protocols for assessing potential anticancer and anti-inflammatory activities, based on methods used for other pterocarpans.[2]
3.4.1. Anticancer Activity: MTT Assay for Cytotoxicity This assay assesses the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Seed cancer cells (e.g., lung or leukemia cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the Pterocarpadiol analog and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]
3.4.2. Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production This protocol quantifies nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants as an indicator of inflammatory response.[2]
-
Cell Culture and Treatment: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate. Treat with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of the test compound for 24 hours.[2]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[2]
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 5-10 minutes at room temperature, protected from light. Then add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
Signaling Pathways and Potential Mechanisms of Action
Direct experimental evidence for the signaling pathways modulated by this compound, B, C, and D is currently unavailable. However, based on the known activities of other pterocarpans, we can speculate on their potential mechanisms of action.
Putative Biosynthetic Pathway of Pterocarpadiol C
The biosynthesis of Pterocarpadiol C is proposed to follow the general isoflavonoid (B1168493) pathway, with unique enzymatic steps for the characteristic hydroxylations.[8]
References
- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Chemotaxonomic Significance of Pterocarpadiol A-D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterocarpans, a major class of isoflavonoids, are recognized for their diverse biological activities and their utility in chemotaxonomic classification. This technical guide focuses on a rare subgroup, the 6a,11b-dihydroxypterocarpans, specifically Pterocarpadiol A, B, C, and D. These four compounds were first isolated from the twigs and leaves of Derris robusta. Their unique structures and restricted distribution suggest they may serve as valuable chemotaxonomic markers. This document provides a comprehensive overview of their chemical properties, detailed experimental protocols for their isolation and structural elucidation, and a discussion of their potential chemotaxonomic significance. Due to the current lack of specific biological data on this compound-D, this guide also explores the known biological activities of the broader pterocarpan (B192222) class, proposing a hypothetical signaling pathway to stimulate further research.
Introduction
The genus Derris (family Fabaceae) is widely distributed in tropical and subtropical regions and is a rich source of isoflavonoids, including pterocarpans and rotenoids.[1] Phytochemical investigations of Derris robusta have led to the isolation of four unique 6a,11b-dihydroxypterocarpans, named this compound, B, C, and D.[2] The rarity of this specific hydroxylation pattern at both the 6a and 11b positions suggests that these compounds could be significant markers for chemotaxonomic classification.[2] This guide synthesizes the available data on this compound-D to support researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
The structures of this compound-D were elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The key structural data for these compounds are summarized in the tables below.
Data Presentation
Table 1: Molecular Formula and Mass Spectrometry Data for this compound-D
| Compound | Molecular Formula | HRESIMS Ion [M+Na]⁺ (Observed) | HRESIMS Ion [M+Na]⁺ (Calculated) |
| This compound | C₁₆H₁₂O₇ | 339.0462 | 339.0475 |
| Pterocarpadiol B | C₁₇H₁₄O₇ | 353.0631 | 353.0632 |
| Pterocarpadiol C | C₁₆H₁₄O₇ | 341.0620 | 341.0632 |
| Pterocarpadiol D | C₁₇H₁₆O₇ | 355.0788 | 355.0788 |
Table 2: Optical Rotation of this compound-D
| Compound | Optical Rotation [α]D²⁰ (c 0.1, MeOH) |
| This compound | -484.0 |
| Pterocarpadiol B | -397.0 |
| Pterocarpadiol C | -507.0 |
| Pterocarpadiol D | -476.0 |
Table 3: ¹H NMR Spectroscopic Data for this compound and C in DMSO-d₆ (δ in ppm, J in Hz)
| Position | This compound | Pterocarpadiol C |
| 1 | 6.79 (d, 10.0) | 2.43 (td, 14.1, 4.5, Hβ) |
| 2 | 6.02 (dd, 10.0, 1.3) | 2.65 (ddd, 16.0, 14.1, 4.9, Hα) |
| 4 | 5.32 (d, 1.3) | 5.22 (s) |
| 6 | 4.99 (d, 10.5, Hα), 4.37 (d, 10.5, Hβ) | 4.49 (d, 10.1, Hα), 4.28 (d, 10.1, Hβ) |
| 7 | 7.25 (d, 8.5) | 7.24 (d, 8.5) |
| 8 | 6.45 (dd, 8.5, 2.5) | 6.45 (dd, 8.5, 2.5) |
| 10 | 6.37 (d, 2.5) | 6.37 (d, 2.5) |
| 11a | 4.73 (s) | 4.63 (s) |
Table 4: ¹³C NMR Spectroscopic Data for this compound and C in DMSO-d₆ (δc in ppm)
| Position | This compound | Pterocarpadiol C |
| 1 | 145.2 | 30.8 |
| 2 | 110.1 | 38.5 |
| 3 | 158.3 | 117.8 |
| 4 | 96.9 | 94.6 |
| 4a | 156.4 | 156.2 |
| 6 | 70.2 | 69.8 |
| 6a | 78.7 | 78.0 |
| 6b | 119.8 | 119.8 |
| 7 | 129.8 | 129.8 |
| 8 | 106.8 | 106.8 |
| 9 | 164.2 | 164.2 |
| 10 | 103.5 | 103.5 |
| 10a | 162.9 | 162.9 |
| 11a | 91.4 | 91.2 |
| 11b | 78.0 | 78.0 |
Chemotaxonomic Significance
The primary chemotaxonomic significance of this compound-D lies in their structural rarity. The presence of hydroxyl groups at both the 6a and 11b positions of the pterocarpan skeleton is uncommon.[2] These compounds were isolated from Derris robusta along with ten other known pterocarpans.[1] The co-occurrence of this unique series of dihydroxypterocarpans may serve as a distinctive chemical fingerprint for D. robusta, and potentially for closely related species within the Derris genus.
To establish this compound-D as robust chemotaxonomic markers, further research is required to:
-
Quantify their distribution: Analyze the concentration of these compounds in different parts of D. robusta (leaves, twigs, roots) and at different growth stages.
-
Screen related species: Investigate the presence or absence of these compounds in other Derris species and related genera within the Fabaceae family.
Experimental Protocols
The following protocols are based on the methods described for the isolation and structural elucidation of this compound-D from Derris robusta.[1]
Extraction and Isolation
-
Plant Material Preparation: Air-dried and powdered twigs and leaves (12.0 kg) of D. robusta are used as the starting material.
-
Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract (approximately 870 g).
-
Fractionation: The crude extract is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of petroleum ether/acetone followed by methanol (B129727) to yield multiple fractions.
-
Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20, and preparative thin-layer chromatography to yield pure this compound, B, C, and D.
Structural Elucidation
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded on a Bruker spectrometer. Chemical shifts are reported in parts per million (ppm) and are referenced to the solvent signals (e.g., DMSO-d₆).
Potential Biological Activity and Signaling Pathways
Currently, there is no published data on the specific biological activities of this compound-D. However, the broader class of pterocarpans is known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and estrogenic activities.
Given the prevalence of anti-inflammatory properties among pterocarpans, it is plausible that this compound-D may also modulate inflammatory signaling pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Hypothetical Anti-inflammatory Signaling Pathway
The following diagram illustrates a generalized NF-κB signaling pathway that could potentially be modulated by this compound-D. It is important to note that this is a hypothetical representation, as the specific molecular targets of these compounds have not been identified.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound-D.
Experimental Workflows
The following diagrams illustrate the general workflows for the isolation and characterization of this compound-D.
Caption: General workflow for the extraction and isolation of this compound-D.
Caption: Workflow for the structural elucidation of this compound-D.
Conclusion and Future Directions
This compound, B, C, and D represent a rare subclass of pterocarpans with a unique 6a,11b-dihydroxylation pattern. Their discovery in Derris robusta opens up new avenues for chemotaxonomic studies within the Derris genus and the broader Fabaceae family. While their specific biological activities remain unexplored, their structural similarity to other bioactive pterocarpans suggests they may possess therapeutic potential, particularly as anti-inflammatory agents.
Future research should focus on:
-
Quantitative analysis to validate their utility as chemotaxonomic markers.
-
Pharmacological screening to determine their biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
-
Mechanism of action studies to identify their molecular targets and signaling pathways.
-
Synthetic studies to develop methods for their synthesis, which would enable more extensive biological evaluation.
This technical guide provides a foundational resource for researchers interested in exploring the chemotaxonomic and pharmacological potential of these unique natural products.
References
- 1. Screening of potential chemical marker with interspecific differences in Pterocarpus wood and a spatially-resolved approach to visualize the distribution of the characteristic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of Pterocarpadiol A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The current scientific literature lacks a specific, published high-yield synthesis for Pterocarpadiol A. The following application notes and protocols present a proposed synthetic route based on established methodologies for the synthesis of analogous pterocarpan (B192222) scaffolds, such as Pterocarpadiol C[1]. Similarly, detailed pharmacological data for this compound is not available. The biological activities and signaling pathways described herein are hypothesized based on the known effects of the broader pterocarpan class of isoflavonoids.
Introduction
Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system that exhibit a wide range of biological activities, making them compelling targets for chemical synthesis and pharmacological investigation[1][2]. This compound is a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta. Due to the absence of a reported synthesis, this document outlines a plausible and detailed protocol for its total synthesis to facilitate research into its potential therapeutic applications. The proposed route features an asymmetric transfer hydrogenation and an acid-catalyzed cyclization as key steps to construct the core pterocarpan structure.
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences by disconnecting the tetracyclic pterocarpan core. This reveals a key isoflavanol intermediate, which can be derived from an isoflavanone (B1217009). The isoflavanone, in turn, can be synthesized from a chalcone (B49325) precursor, which is assembled from commercially available substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives.
Caption: Proposed retrosynthetic analysis of this compound.
Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
This initial step involves an Aldol condensation reaction between a substituted acetophenone and a substituted benzaldehyde to form the chalcone backbone[1].
Methodology:
-
To a solution of an appropriately substituted 2'-hydroxyacetophenone (B8834) (1.0 eq) and a substituted 2-hydroxybenzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (B78521) (3.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Upon completion, acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone product.
-
Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield the chalcone.
Step 2: Intramolecular Cyclization to the Isoflavanone
The synthesized chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system[1].
Methodology:
-
Dissolve the chalcone (1.0 eq) in methanol.
-
Add sodium acetate (B1210297) (2.0 eq) to the solution.
-
Stir the mixture at reflux for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel, using a hexane:ethyl acetate gradient, to afford the pure isoflavanone.
Step 3: Asymmetric Reduction to the Isoflavanol
This crucial step establishes the stereochemistry of the pterocarpan core through an asymmetric transfer hydrogenation of the isoflavanone to the corresponding isoflavanol.
Methodology:
-
Dissolve the isoflavanone (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture).
-
Stir the reaction at 40 °C for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the desired isoflavanol.
Step 4: Acid-Catalyzed Intramolecular Cyclization to this compound
The final step is the acid-catalyzed cyclization of the isoflavanol to form the tetracyclic pterocarpan skeleton of this compound.
Methodology:
-
Dissolve the isoflavanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2.0 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Neutralize the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain this compound.
Overall Synthetic Workflow
Caption: Overall proposed synthetic workflow for this compound.
Potential Biological Activities and Research Directions
While specific data for this compound is lacking, the broader pterocarpan class of compounds is known for various biological activities. These known activities provide a strong rationale for investigating this compound in similar assays.
| Potential Biological Activity | Rationale based on Pterocarpan Class | Suggested Assays | References |
| Anti-inflammatory | Pterocarpans and other isoflavonoids are known to modulate inflammatory signaling pathways, such as NF-κB and MAPK. | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages; Western blot analysis for NF-κB and MAPK pathway activation. | |
| Anticancer/Cytotoxic | Several pterocarpans have demonstrated cytotoxic effects against various cancer cell lines, often by inducing mitotic arrest and apoptosis. | MTT or other cell viability assays on a panel of cancer cell lines (e.g., breast, colon, lung); flow cytometry for cell cycle analysis and apoptosis (Annexin V/PI staining). | |
| Antioxidant | The phenolic structure of many pterocarpans contributes to their antioxidant potential by scavenging free radicals. | DPPH free radical scavenging assay; measurement of reactive oxygen species (ROS) in cells under oxidative stress. | |
| Antimicrobial | Pterocarpans often act as phytoalexins, substances produced by plants to defend against pathogens, indicating potential antimicrobial properties. | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known mechanisms of related isoflavonoids, this compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound could potentially interfere with this cascade, for instance, by inhibiting the phosphorylation and subsequent degradation of IκBα, which would prevent the nuclear translocation of the NF-κB p65 subunit.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
Application Note: Purity Assessment of Pterocarpadiol A using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pterocarpadiol A, a member of the pterocarpan (B192222) class of isoflavonoids, exhibits significant biological activities, making it a compound of interest in pharmaceutical research and drug development. Accurate determination of its purity is a critical step in quality control, ensuring the reliability and reproducibility of preclinical and clinical studies. This document provides detailed application notes and protocols for the purity assessment of this compound using two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for relative purity determination and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity assessment.[1][2]
Part 1: HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[3] For purity analysis, HPLC is typically used to determine the area percentage of the main compound relative to all other detected impurities.[4] A reversed-phase C18 column is commonly employed for the analysis of terpenoids and other natural products.[5]
Experimental Protocol: HPLC Method
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic data station for data acquisition and processing.
2. Materials and Reagents:
-
This compound sample
-
This compound reference standard (if available)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade water (H₂O)
-
Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical grade
-
0.45 µm syringe filters
3. Chromatographic Conditions: The following conditions are a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurity profile.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 280 nm (A UV scan of this compound is recommended to determine the optimal wavelength) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Sample Solution: Accurately weigh approximately 1.0 mg of the this compound sample and dissolve it in 1.0 mL of methanol to achieve a concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
Reference Solution (Optional): Prepare a reference standard solution of this compound at the same concentration (1 mg/mL) in methanol.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.
Data Presentation and Interpretation
The purity of this compound is determined by the area normalization method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Table 1: Example HPLC Purity Data Summary
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 5.8 | 15,200 | 1.2 | Impurity A |
| 2 | 12.5 | 1,250,000 | 98.3 | This compound |
| 3 | 14.2 | 6,400 | 0.5 | Impurity B |
| Total | 1,271,600 | 100.0 |
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Part 2: Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The method relies on co-dissolving an accurately weighed amount of the analyte with an accurately weighed amount of a certified internal standard of known purity. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance with the integral of a resonance from the internal standard.
Experimental Protocol: qNMR Method
1. Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a high-resolution probe.
-
High-precision analytical balance (readability ±0.01 mg).
2. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid, ≥99.5% purity). The standard must be stable, non-volatile, and have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆). The solvent must completely dissolve both the analyte and the internal standard.
-
High-quality 5 mm NMR tubes.
3. Sample Preparation:
-
Weighing: Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial. To the same vial, accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid). Record the weights precisely.
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.
-
Mixing: Vortex the vial thoroughly until both the sample and the internal standard are completely dissolved. A brief sonication may aid dissolution.
-
Transfer: Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.
4. NMR Data Acquisition: To ensure accurate quantification, specific acquisition parameters must be used.
| Parameter | Recommended Condition |
| Pulse Program | Standard 90° pulse sequence (e.g., Bruker 'zg30') |
| Acquisition Time (AQ) | ≥ 3.0 s |
| Relaxation Delay (D1) | ≥ 5 times the longest spin-lattice relaxation time (T₁) of both analyte and standard (typically 30-60 s for quantitative work) |
| Number of Scans (NS) | 8 to 64 (or more, to achieve a signal-to-noise ratio > 250:1 for the signals being integrated) |
| Temperature | 298 K (regulated) |
5. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal corresponding to a known number of protons for this compound (I_Analyte).
-
Integrate a well-resolved signal corresponding to a known number of protons for the internal standard (I_Std). For Maleic Acid, the two olefinic protons often provide a clean singlet.
-
Calculate the purity using the following formula:
Purity (%) = (I_Analyte / N_Analyte) * (N_Std / I_Std) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * P_Std
Where:
-
I_Analyte, I_Std : Integral values for the analyte and standard.
-
N_Analyte, N_Std : Number of protons for the respective integrated signals.
-
MW_Analyte, MW_Std : Molar masses of the analyte and standard.
-
m_Analyte, m_Std : Weighed masses of the analyte and standard.
-
P_Std : Purity of the internal standard (e.g., 99.5% = 0.995).
-
Data Presentation
Table 2: Example qNMR Purity Calculation Data
| Parameter | Symbol | Analyte (this compound) | Standard (Maleic Acid) |
| Weighed Mass (mg) | m | 18.52 | 8.15 |
| Molar Mass ( g/mol ) | MW | 318.28 | 116.07 |
| Purity of Standard | P_Std | - | 99.8% |
| Integrated Signal (δ, ppm) | - | 6.80 (example) | 6.28 |
| Number of Protons for Signal | N | 1 | 2 |
| Integral Value | I | 1.00 | 0.95 |
| Calculated Purity (%) | Purity | 97.9 | - |
Diagram: Logic of qNMR Purity Calculation
Caption: Logical inputs for the absolute qNMR purity calculation.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. torontech.com [torontech.com]
- 5. uft-plovdiv.bg [uft-plovdiv.bg]
Application Notes and Protocols: α-Glucosidase Inhibitory Activity Assay of Pterocarpadiol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes mellitus. Natural products are a rich source of potential α-glucosidase inhibitors. Pterocarpans, a class of isoflavonoids, and other compounds from Pterocarpus species have demonstrated significant α-glucosidase inhibitory potential, suggesting that Pterocarpadiol A may also possess this activity.
Data Presentation: α-Glucosidase Inhibitory Activity of Compounds from Pterocarpus Species
The following table summarizes the α-glucosidase inhibitory activity (IC50 values) of various compounds isolated from different Pterocarpus species. This data provides a valuable reference for the potential efficacy of this compound. Acarbose (B1664774), a commercially available α-glucosidase inhibitor, is included as a positive control.
| Compound/Extract | Plant Source | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Acarbose (Positive Control) | - | 22.0 ± 0.5 | 34.1 ± 0.8 | [1][2] |
| Pterocarpus erinaceus root extract | Pterocarpus erinaceus | 31.2 ± 0.1 | - | [1][2] |
| 2,3-Epoxyprocyanidin C1 | Pterocarpus erinaceus | 41.6 ± 1.0 | - | [1][2] |
| Angolensin | Pterocarpus erinaceus | 43.4 ± 0.5 | - | [1] |
| 7-Methoxygenistein | Pterocarpus erinaceus | 47.6 ± 0.9 | - | [1] |
| 7-Methoxydaidzein | Pterocarpus erinaceus | 46.3 ± 0.2 | - | [1] |
| Apigenin 7-O-glucoronide | Pterocarpus erinaceus | 40.9 ± 1.3 | - | [1] |
| Naringenin 7-O-β-D-glucopyranoside | Pterocarpus erinaceus | 44.8 ± 0.6 | - | [1] |
| Lupeol | Pterocarpus indicus | - | 37.2 | |
| Clycosin | Pterocarpus indicus | - | 39.8 | |
| Pterocarpus marsupium stem extract | Pterocarpus marsupium | 23.64 | - |
Experimental Protocol: α-Glucosidase Inhibitory Activity Assay
This protocol is adapted from established methodologies for determining α-glucosidase inhibition.
1. Principle
The assay is based on the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, a yellow-colored product. The rate of this reaction is monitored by measuring the absorbance of p-nitrophenol at 405 nm. The presence of an inhibitor will decrease the rate of this reaction, and the percentage of inhibition can be calculated by comparing the absorbance of the sample with that of a control.
2. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or test compound)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
3. Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in distilled water to achieve the desired concentration and pH.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in potassium phosphate buffer. Prepare fresh daily.
-
pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer. Prepare fresh daily and protect from light.
-
Test Compound (this compound) Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Test Compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay.
-
Acarbose Solution: Prepare a stock solution and serial dilutions of acarbose in potassium phosphate buffer, similar to the test compound.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water.
4. Assay Procedure
-
Add 50 µL of potassium phosphate buffer to all wells of a 96-well microplate.
-
Add 10 µL of the test compound (this compound) or positive control (acarbose) at various concentrations to the respective wells. For the control wells (100% enzyme activity), add 10 µL of the buffer solution.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the sodium carbonate solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
5. Data Analysis
-
Calculate the percentage of α-glucosidase inhibition using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
Abs_sample is the absorbance of the sample (enzyme, substrate, and test compound).
-
-
Plot a graph of the percentage of inhibition versus the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the α-glucosidase activity, from the dose-response curve.
Visualizations
Mechanism of α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by this compound.
Experimental Workflow for α-Glucosidase Inhibitory Assay
Caption: Step-by-step workflow for the α-glucosidase inhibitory assay.
References
- 1. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterocarpadiol A: Solubility, Experimental Protocols, and Potential Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Note
Pterocarpadiol A is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, first identified in the plant Derris robusta[1]. As with many natural products, understanding its solubility and biological activity is crucial for its development as a potential therapeutic agent. This document provides an overview of the known solubility of related compounds, detailed protocols for determining the solubility of this compound, and a discussion of potential signaling pathways it may modulate based on the activities of the broader pterocarpan (B192222) and isoflavonoid (B1168493) classes.
Solubility of this compound
Table 1: Qualitative Solubility of Pterocarpadiol Analogs
| Solvent | Pterocarpadiol C Solubility | Pterocarpadiol D Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Soluble[3] |
| Acetone | Soluble[2] | Soluble[3] |
| Chloroform | Soluble[2] | Soluble[3] |
| Dichloromethane | Soluble[2] | Soluble[3] |
| Ethyl Acetate | Soluble[2] | Soluble[3] |
Note: This data is for Pterocarpadiol C and D and should be used as a preliminary guide for this compound. Experimental verification is highly recommended.
Experimental Protocol: Determination of this compound Solubility
To obtain quantitative solubility data, the following protocol, adapted from standard methods for determining the solubility of poorly water-soluble compounds, can be employed.
Objective: To determine the equilibrium solubility of this compound in various laboratory solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Acetone, Ethanol, Methanol, Acetonitrile, Water)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Pipettes and tips
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the samples for 24-48 hours to ensure that equilibrium is reached. Visually inspect the vials to confirm the presence of undissolved solid.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate mobile phase, flow rate, and detection wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the collected supernatant samples with a suitable solvent to fall within the concentration range of the calibration curve.
-
Inject the diluted samples into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent.
-
Express the results in units such as mg/mL or µM.
-
Potential Signaling Pathways Modulated by this compound
While direct studies on the signaling pathways affected by this compound are not yet available, the biological activities of the broader classes of pterocarpans and isoflavonoids provide valuable insights into its potential mechanisms of action.
Anti-inflammatory Activity and NF-κB Signaling:
Pterocarpans are recognized for their anti-inflammatory potential[4]. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.
dot
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Isoflavonoid Activity and Insulin (B600854) Signaling:
Some pterocarpans have been shown to ameliorate insulin sensitivity[5]. Isoflavonoids, in general, can interact with various cellular signaling pathways, including those involved in metabolism[6]. This compound may therefore have a role in modulating the insulin signaling pathway, which is critical for glucose homeostasis. Improved insulin signaling can lead to better glucose uptake by cells and a reduction in blood sugar levels.
dot
Caption: Potential modulation of the insulin signaling pathway by this compound.
Conclusion
While this compound is a promising natural product, further research is required to fully characterize its physicochemical properties and biological activities. The protocols and potential signaling pathways outlined in this document provide a framework for researchers to advance the understanding of this rare pterocarpan. Experimental determination of its solubility in various solvents is a critical first step for formulation development and in vitro/in vivo studies. Subsequent investigation into its effects on signaling pathways such as NF-κB and insulin signaling will be crucial in elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chemfaces.com [chemfaces.com]
- 3. Pterocarpadiol D | CAS:2055882-23-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing Pterocarpadiol A Cytotoxicity in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including potential anticancer properties. Pterocarpadiol A is a member of this family, and this document provides a comprehensive experimental framework for evaluating its cytotoxic effects on various cancer cell lines. The following protocols are designed to deliver robust and reproducible data, enabling researchers to determine the half-maximal inhibitory concentration (IC50), elucidate the mechanism of cell death, and identify potential molecular targets of this compound.
While specific bioactivity data for this compound is not extensively available in public literature, the methodologies outlined herein are based on established standards for the in vitro assessment of novel cytotoxic compounds. Related pterocarpans have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival. Therefore, the experimental design encompasses the evaluation of cell viability, cell cycle progression, and apoptosis induction.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (IC50 Values)
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Experimental Data |
| 48 | Experimental Data | ||
| 72 | Experimental Data | ||
| HeLa | Cervical Adenocarcinoma | 24 | Experimental Data |
| 48 | Experimental Data | ||
| 72 | Experimental Data | ||
| A549 | Lung Carcinoma | 24 | Experimental Data |
| 48 | Experimental Data | ||
| 72 | Experimental Data | ||
| Jurkat | T-cell Leukemia | 24 | Experimental Data |
| 48 | Experimental Data | ||
| 72 | Experimental Data |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and should be determined experimentally.
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | e.g., MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| This compound (IC50) | e.g., MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| This compound (2 x IC50) | e.g., MCF-7 | Experimental Data | Experimental Data | Experimental Data |
Table 3: Apoptosis Induction by this compound
| Treatment | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | e.g., MCF-7 | Experimental Data | Experimental Data |
| This compound (IC50) | e.g., MCF-7 | Experimental Data | Experimental Data |
| This compound (2 x IC50) | e.g., MCF-7 | Experimental Data | Experimental Data |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][4]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the desired cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final DMSO concentration should be less than 0.1% in all wells. After 24 hours of incubation, carefully remove the medium and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound. Centrifuge and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system. The expression levels of target proteins can be quantified and normalized to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oil A induces apoptosis of pancreatic cancer cells via caspase activation, redistribution of cell cycle and GADD expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Pterocarpadiol A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pterocarpadiol A belongs to the pterocarpan (B192222) class of isoflavonoids, a group of natural compounds recognized for their diverse biological activities, including significant anti-inflammatory potential.[1] Evaluating the anti-inflammatory properties of novel compounds like this compound is crucial for their development as potential therapeutic agents. These application notes provide a comprehensive overview of established in vitro and in vivo methodologies to characterize the anti-inflammatory profile of this compound. The protocols detailed below are based on standard assays used for analogous phytochemicals and offer a robust framework for preclinical investigation.
I. In Vitro Evaluation of Anti-inflammatory Activity
A variety of in vitro assays are essential for the initial screening and mechanistic elucidation of the anti-inflammatory effects of this compound. These assays help to understand the compound's direct effects on cellular and molecular mediators of inflammation.
Inhibition of Pro-inflammatory Mediators in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used in vitro model to mimic inflammatory responses.[2][3] Key inflammatory mediators to assess include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Culture and Treatment: Follow steps 1-4 of the NO production assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.
-
ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.
Inhibition of Key Inflammatory Enzymes
The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of inflammation.[4][5] Evaluating the effect of this compound on these enzymes is critical.
Experimental Protocol: Western Blot Analysis for iNOS and COX-2 Expression
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound followed by LPS stimulation as described previously.
-
Protein Extraction: After an appropriate incubation time (e.g., 12-24 hours), lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Investigation of Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]
Experimental Protocol: NF-κB Activation Analysis
-
Western Blot for IκBα Degradation and p65 Phosphorylation:
-
Treat RAW 264.7 cells with this compound and LPS for a shorter duration (e.g., 15-60 minutes).
-
Perform Western blot analysis on cytoplasmic and nuclear extracts to assess the levels of IκBα, phosphorylated IκBα, total p65, and phosphorylated p65. A decrease in cytoplasmic IκBα and an increase in phosphorylated forms indicate NF-κB activation.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Grow cells on coverslips and treat as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. Inhibition of p65 translocation from the cytoplasm to the nucleus indicates an anti-inflammatory effect.
-
Experimental Protocol: MAPK Pathway Analysis
-
Western Blot for Phosphorylated MAPKs:
-
Treat RAW 264.7 cells with this compound and LPS for a short duration (e.g., 15-30 minutes).
-
Perform Western blot analysis on total cell lysates using antibodies against the phosphorylated and total forms of key MAPK proteins: p38, ERK1/2, and JNK.[5][9]
-
A reduction in the ratio of phosphorylated to total protein indicates inhibition of the MAPK pathway.
-
Non-specific Anti-inflammatory Assays
Simple, cell-free assays can provide preliminary evidence of anti-inflammatory potential.
Experimental Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation. Diclofenac sodium can be used as a positive control.[10]
Experimental Protocol: Membrane Stabilization Assay
-
Preparation of Red Blood Cells (RBCs): Prepare a 10% suspension of human red blood cells in isotonic buffer.
-
Reaction Mixture: The reaction mixture will contain 1 mL of phosphate (B84403) buffer, 2 mL of hyposaline, 0.5 mL of the RBC suspension, and 0.5 mL of this compound at various concentrations.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Centrifugation and Measurement: Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization.[10]
Table 1: Summary of In Vitro Anti-inflammatory Assays for this compound
| Assay | Model System | Key Parameters Measured | Purpose |
| Griess Assay | RAW 264.7 macrophages | Nitric Oxide (NO) production | To assess the inhibition of a key pro-inflammatory mediator. |
| ELISA | RAW 264.7 macrophages | Levels of TNF-α, IL-1β, IL-6 | To quantify the inhibition of pro-inflammatory cytokine release. |
| Western Blot | RAW 264.7 macrophages | Expression of iNOS and COX-2 proteins | To determine the effect on key inflammatory enzymes. |
| Western Blot / IF | RAW 264.7 macrophages | IκBα degradation, p65 phosphorylation & nuclear translocation | To investigate the modulation of the NF-κB signaling pathway. |
| Western Blot | RAW 264.7 macrophages | Phosphorylation of p38, ERK1/2, JNK | To investigate the modulation of the MAPK signaling pathway. |
| Protein Denaturation Assay | Cell-free | Inhibition of heat-induced protein denaturation | Preliminary screening for anti-inflammatory activity. |
| Membrane Stabilization Assay | Human RBCs | Inhibition of hyposaline-induced hemolysis | To assess the ability to stabilize lysosomal membranes. |
II. In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are crucial for confirming the anti-inflammatory efficacy of this compound in a whole-organism context.[11]
Acute Inflammation Models
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Treatment: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Vascular Permeability in Mice
-
Animal Model: Use Swiss albino mice (20-25 g).
-
Treatment: Administer this compound and controls as described for the paw edema model.
-
Induction of Permeability: One hour after treatment, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally. Immediately after, inject 0.1 mL/10g of 1% Evans blue dye intravenously.
-
Sample Collection: After 30 minutes, sacrifice the animals and collect the peritoneal fluid.
-
Quantification: Wash the peritoneal cavity with saline, and measure the absorbance of the collected fluid at 620 nm.
-
Data Analysis: A decrease in the absorbance indicates a reduction in vascular permeability.[13]
Table 2: Summary of In Vivo Anti-inflammatory Models for this compound
| Model | Animal Species | Phlogistic Agent | Key Parameters Measured | Purpose |
| Carrageenan-Induced Paw Edema | Rat | Carrageenan | Paw volume | To evaluate the effect on acute inflammation and edema. |
| Acetic Acid-Induced Vascular Permeability | Mouse | Acetic Acid | Leakage of Evans blue dye into the peritoneal cavity | To assess the effect on increased vascular permeability. |
| Croton Oil-Induced Ear Edema | Mouse | Croton Oil | Ear weight or thickness | To evaluate topical or systemic anti-inflammatory activity. |
III. Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways that are often modulated by anti-inflammatory compounds.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for evaluating anti-inflammatory properties.
Conclusion: The protocols and methodologies outlined in these application notes provide a structured approach to thoroughly evaluate the anti-inflammatory properties of this compound. A combination of in vitro and in vivo experiments will allow for a comprehensive understanding of its efficacy and mechanism of action, which is essential for its potential development as a novel anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory constituents and new pterocarpanoid of Crotalaria pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 7. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
Pterocarpadiol A: A Promising Lead Compound for Natural Product Drug Discovery
Application Notes and Protocols
Pterocarpadiol A belongs to the pterocarpan (B192222) class of isoflavonoids, a group of natural phenolic compounds recognized for their diverse and potent biological activities. While specific research on this compound is in its nascent stages, the broader pterocarpan family has been extensively studied, revealing significant potential in therapeutic areas such as oncology, inflammation, and metabolic diseases.[1][2] This document provides a comprehensive overview of the potential applications of this compound as a lead compound, drawing upon the established bioactivities of its structural analogs. Detailed experimental protocols are provided to guide researchers in exploring its therapeutic promise.
Potential Therapeutic Applications
Based on the activities of related pterocarpans, this compound is a promising candidate for investigation in several key therapeutic areas:
-
Anti-Inflammatory Activity: Pterocarpans are well-documented for their anti-inflammatory properties, often attributed to the modulation of key inflammatory signaling pathways.[3]
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic and pro-apoptotic effects of pterocarpans against various cancer cell lines.[1][4]
-
α-Glucosidase Inhibitory Activity: this compound, along with its analogs, was first identified in a screening for α-glucosidase inhibitors, suggesting a potential role in the management of type 2 diabetes. Although specific quantitative data for this compound is not yet published, this initial finding warrants further investigation.
-
Neuroprotective Effects: Some stilbenes, structurally related to pterocarpans, have shown neuroprotective effects, suggesting a potential avenue of research for this compound in the context of neurodegenerative diseases.
Quantitative Data on Related Pterocarpans
To provide a framework for the potential efficacy of this compound, the following tables summarize the biological activities of well-studied pterocarpans, Medicarpin and Glyceollins.
Table 1: Anticancer Activity of Medicarpin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 25 | |
| K562 | Myelogenous Leukemia | 13.9 µg/mL | |
| HL-60 | Promyelocytic Leukemia | < 25 µg/mL |
Table 2: Anti-Inflammatory Activity of Glyceollins
| Cell Line | Assay | IC50 (µM) | Reference |
| RAW 264.7 | Nitric Oxide Production | 9.0 ± 0.7 | |
| RAW 264.7 | TNF-α Production | 42.1 ± 0.8 |
Experimental Protocols
The following are detailed protocols for evaluating the key potential bioactivities of this compound.
In Vitro α-Glucosidase Inhibitory Assay
This protocol is adapted from common practices for screening natural products for α-glucosidase inhibitory activity.
Materials:
-
This compound
-
Acarbose (B1664774) (positive control)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium carbonate (Na₂CO₃)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound and acarbose in phosphate buffer.
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of the α-glucosidase solution to each well of a 96-well microplate.
-
Add 50 µL of the this compound dilution or control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the concentration.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, A549)
-
Normal cell line (e.g., HEK-293)
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value.
-
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
Griess Reagent
-
DMEM medium
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite (B80452) produced using a sodium nitrite standard curve.
-
Determine the inhibitory effect of this compound on NO production.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways modulated by pterocarpans and a general workflow for natural product drug discovery.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Caption: Potential anticancer signaling pathway of this compound via PI3K/Akt inhibition.
Caption: General workflow for natural product drug discovery.
Future Directions
While the current data on this compound itself is limited, the information available for the broader pterocarpan class strongly supports its potential as a valuable lead compound. Future research should focus on:
-
Quantitative determination of the IC50 values of this compound against α-glucosidase, various cancer cell lines, and in inflammatory assays.
-
Broad-spectrum biological screening to uncover other potential therapeutic targets.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.
-
Structure-activity relationship (SAR) studies to optimize its biological activity and develop more potent analogs.
The exploration of this compound holds significant promise for the discovery of next-generation therapeutics derived from natural sources.
References
Application of Pterocarpadiol A in Structure-Activity Relationship (SAR) Studies: A Framework for Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol A is a rare 6a,11b-dihydroxypterocarpan isolated from the plant species Derris robusta.[1] As a member of the pterocarpan (B192222) class of isoflavonoids, it holds potential for various pharmacological activities, as many pterocarpans are known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] However, to date, there is a significant knowledge gap in the scientific literature regarding the specific biological activities and structure-activity relationships (SAR) of this compound itself.[4]
This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound through SAR studies. Due to the absence of direct experimental data for this compound, this guide presents a speculative framework based on the known activities of its chemical class. The provided data on analogous pterocarpan structures, detailed experimental protocols, and illustrative signaling pathways are intended to serve as a foundational resource for initiating research into this promising natural product.
Potential Therapeutic Applications for SAR Studies
Based on the activities of related pterocarpans, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Activity: Pterocarpans are widely recognized for their anti-inflammatory potential, often attributed to the modulation of key inflammatory signaling pathways.[4]
-
Anticancer Activity: Several pterocarpans have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Activity: As phytoalexins, pterocarpans are naturally produced by plants in response to pathogens, and many have shown antimicrobial properties.
Structure-Activity Relationship (SAR) Data for Pterocarpan Analogs
The following tables summarize the biological activities of various pterocarpan analogs. This data can inform the design of novel derivatives of this compound for SAR studies.
Table 1: Anti-inflammatory Activity of Pterocarpan Analogs
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Crotafuran A | RAW 264.7 macrophages | NO Production Inhibition | 23.0 ± 1.0 | |
| Crotafuran B | RAW 264.7 macrophages | NO Production Inhibition | 19.0 ± 0.2 | |
| Crotafuran B | N9 microglial cells | NO Production Inhibition | 9.4 ± 0.9 | |
| Apigenin | Rat neutrophils | β-glucuronidase Release | 2.8 ± 0.1 | |
| 2'-Hydroxygenistein | Rat neutrophils | β-glucuronidase Release | 17.7 ± 1.9 |
Table 2: Anticancer Activity of Pterocarpan Analogs
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Medicarpin | A549 (Lung Cancer) | Cytotoxicity (MTT) | 25.0 | |
| Medicarpin | K562 (Leukemia) | Cytotoxicity (MTT) | 15.0 | |
| Glyceollins | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 10.0 | |
| Glyceollins | OVCAR-3 (Ovarian Cancer) | Cytotoxicity (MTT) | 12.5 |
Table 3: Antimicrobial Activity of Pterocarpan Analogs
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Glycinol | Erwinia carotovora | Growth Inhibition | 50 | |
| Glyceollin | Escherichia coli | Membrane Transport Inhibition | 50 | |
| Coumestrol | Escherichia coli | Membrane Transport Inhibition | 50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound and its synthetic analogs.
Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the potential of this compound analogs to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound analogs (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound analogs for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Protocol 2: In Vitro Anticancer Assay - MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound analogs on human cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Protocol 3: In Vitro Antimicrobial Assay - Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against pathogenic microorganisms.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analogs (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound analogs in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visual representations of a hypothetical signaling pathway and a general experimental workflow are provided below to aid in the conceptualization of SAR studies on this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Caption: General workflow for conducting SAR studies.
Conclusion
While direct biological data for this compound is currently unavailable, its classification as a pterocarpan suggests significant potential for therapeutic applications. The information and protocols provided in this guide offer a robust starting point for researchers to initiate SAR studies on this compound and its derivatives. Such investigations are crucial for unlocking the full therapeutic potential of this novel natural product and for the development of new and effective therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pterocarpadiol A Extraction from Derris robusta
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the extraction of Pterocarpadiol A from Derris robusta. Below you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental workflow and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a type of 6a,11b-dihydroxypterocarpan, a class of isoflavonoids.[1] It, along with its analogs Pterocarpadiols B-D, has been isolated from the twigs and leaves of Derris robusta, a tree species from the Fabaceae family.[2][3][4]
Q2: Which solvents are most effective for extracting this compound?
A2: Based on successful isolation studies, 95% ethanol (B145695) is a proven solvent for extracting Pterocarpadiols from Derris robusta.[1] Generally, for pterocarpans and other flavonoids, polar solvents like ethanol and methanol (B129727), often mixed with water, are effective. For less polar flavonoids, solvents such as acetone (B3395972) or ethyl acetate (B1210297) may also be suitable. A solvent screening study is recommended to determine the optimal choice for your specific plant material and target compound.
Q3: What are the key stages in the extraction and isolation of this compound?
A3: The general workflow involves:
-
Sample Preparation: Drying and grinding the plant material (twigs and leaves of D. robusta) to a fine powder.
-
Extraction: Using a suitable solvent and method (e.g., maceration, Soxhlet) to create a crude extract.
-
Purification: Employing chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex LH-20, to separate this compound from other compounds.
-
Characterization: Using analytical methods like HPLC and NMR to confirm the identity and purity of the isolated compound.
Q4: How does the particle size of the plant material affect extraction efficiency?
A4: The particle size is crucial for efficient extraction. Grinding the plant material increases the surface area for solvent contact. However, excessively fine particles can lead to clumping and poor solvent penetration. An optimal particle size, typically between 0.25 mm and 0.5 mm, is recommended to ensure effective extraction.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Consistently Low Yield of Crude Extract | Inappropriate solvent choice. | The polarity of your solvent may not be optimal. While 95% ethanol is effective, consider conducting small-scale trials with other polar solvents like methanol or acetone-water mixtures to find the best fit for your specific plant material. |
| Suboptimal extraction temperature. | High temperatures can enhance solubility but may also degrade thermolabile compounds like this compound. For methods like maceration, conduct the extraction at room temperature. For heat-based methods, test a range of 40-70°C to find a balance between yield and degradation. | |
| Insufficient extraction time. | The duration of contact between the solvent and plant material may be too short. For maceration, a period of 3-5 days is suggested. For Soxhlet extraction, 24-48 hours may be necessary for exhaustive extraction. | |
| Incorrect solid-to-liquid ratio. | A low solvent volume may not be sufficient to dissolve and extract the target compounds effectively. A common starting ratio is 1:10 (w/v) of plant material to solvent. Increasing the solvent ratio (e.g., 1:20 or 1:30) can improve efficiency. | |
| 2. Target Compound (this compound) is Not in the Extract | Incorrect plant part used. | Pterocarpadiols A-D have been specifically isolated from the twigs and leaves of Derris robusta. Ensure you are using the correct plant parts, as the chemical composition can vary significantly in different parts of the plant. |
| Degradation during processing. | This compound may be sensitive to heat, light, or pH. Avoid excessive temperatures during extraction and concentration. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C. | |
| 3. Difficulty in Purifying this compound | Co-elution with other similar compounds. | Derris robusta contains several structurally similar pterocarpans and flavonoids. This can make separation challenging. |
| * Optimize Chromatography: Use a combination of chromatographic techniques. Start with silica gel column chromatography and follow with Sephadex LH-20, which separates compounds based on molecular size and polarity. | ||
| * Fine-tune Solvent Gradient: During column chromatography, use a shallow gradient of increasing polarity (e.g., petroleum ether/acetone or chloroform/methanol) to improve the resolution between closely related compounds. | ||
| * Consider Preparative HPLC: For final purification, preparative HPLC with a C18 column can provide high-resolution separation. |
Data Presentation
The following tables summarize expected yields and key parameters from a published protocol for extracting Pterocarpadiols from Derris robusta. These values are illustrative and can vary based on specific conditions.
Table 1: Extraction Parameters and Yield
| Parameter | Value/Description | Reference |
|---|---|---|
| Plant Material | Air-dried and powdered twigs and leaves of D. robusta | |
| Initial Mass | 12.0 kg | |
| Extraction Solvent | 95% Ethanol (EtOH) | |
| Extraction Method | Maceration at room temperature |
| Crude Extract Yield | ~870 g (~7.25% w/w) | |
Table 2: Isolated this compound Yield
| Compound | Isolated Yield from 12 kg Plant Material | Reference |
|---|
| this compound | 233 mg | |
Experimental Protocols
Protocol 1: Maceration-Based Extraction
This protocol is based on the successful isolation of this compound from Derris robusta.
-
Preparation: Air-dry the twigs and leaves of Derris robusta and grind them into a fine powder.
-
Extraction: Submerge the powdered plant material in 95% ethanol in a sealed container at a 1:10 (w/v) ratio. Let it stand at room temperature for 3-5 days with periodic agitation.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Fractionation & Purification:
-
Subject the crude extract to silica gel column chromatography. Elute with a gradient system, such as petroleum ether/acetone, to yield several fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the fraction containing this compound using repeated column chromatography on Sephadex LH-20 (eluting with a solvent like CHCl₃/MeOH, 1:1) and potentially a C18 column.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) - A Modern Alternative
UAE can enhance extraction efficiency and reduce time.
-
Preparation: Use dried and powdered plant material as described above.
-
Extraction:
-
Place 10g of the powdered material in a flask with 200 mL of 95% ethanol (1:20 ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 40-50°C and sonicate for 30-60 minutes.
-
-
Filtration and Concentration: Follow steps 3 and 4 from the Maceration protocol.
-
Purification: Proceed with the chromatographic purification steps as outlined in the Maceration protocol.
Visualizations
Diagram 1: General Workflow for this compound Extraction and Isolation
References
Troubleshooting low purity in Pterocarpadiol A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pterocarpadiol A. The content is structured to address specific issues that may arise during the experimental process, with a focus on resolving low purity and improving reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common problems encountered during the synthesis of this compound. The synthetic route is typically a multi-step process, and issues can arise at each stage.
Stage 1: Chalcone (B49325) Synthesis (Aldol Condensation)
Question 1: Why is the yield of my chalcone intermediate low?
Answer: Low yields in the Claisen-Schmidt condensation to form the chalcone backbone are common and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and adequate mixing. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired chalcone. Self-condensation of the acetophenone (B1666503) starting material can occur, especially with a strong base. Using a benzaldehyde (B42025) derivative that lacks α-hydrogens minimizes this side reaction.[1][2]
-
Base Concentration: The concentration of the base (e.g., NaOH or KOH) is critical. Too high a concentration can promote side reactions, while too low a concentration may not effectively catalyze the reaction.
-
Reaction Temperature: While often performed at room temperature, gentle heating can sometimes improve yields, but excessive heat can lead to the formation of undesirable byproducts.[3]
-
Purity of Reactants: Impurities in the starting acetophenone or benzaldehyde can interfere with the reaction. Ensure high purity of starting materials.
Question 2: My chalcone product is impure, showing multiple spots on TLC. How can I improve its purity?
Answer: Impurities in the chalcone product often consist of unreacted starting materials or side products.
-
Recrystallization: This is the most common and effective method for purifying crude chalcone.[4][5] 95% ethanol (B145695) is a frequently used solvent for recrystallization.
-
Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be employed for purification. A common eluent system is a mixture of hexanes and ethyl acetate (B1210297).
-
Washing: Ensure the crude product is thoroughly washed with cold water after filtration to remove any residual base and other water-soluble impurities.
Stage 2: Isoflavanone (B1217009) Synthesis (Intramolecular Cyclization)
Question 3: The cyclization of my chalcone to the isoflavanone is inefficient, resulting in low purity and yield. What can I do?
Answer: The intramolecular cyclization of a 2'-hydroxychalcone (B22705) to form an isoflavanone can be challenging.
-
Reaction Conditions: This cyclization can be performed under acidic or basic conditions. The choice of catalyst and solvent is crucial. For instance, using sodium acetate in methanol (B129727) or piperidine (B6355638) in water are common basic conditions, while methanesulfonic acid in ethanol can be used for acidic cyclization.
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields for this cyclization step.
-
Incomplete Conversion: The presence of unreacted chalcone is a common purity issue. Optimization of reaction time and temperature is necessary. Monitoring by TLC will help determine the point of maximum conversion.
-
Side Product Formation: Depending on the reaction conditions, other cyclization products or degradation of the starting material can occur. Harsh acidic or basic conditions should be avoided if the substrate is sensitive.
Stage 3: Isoflavanol Synthesis (Asymmetric Transfer Hydrogenation)
Question 4: The asymmetric transfer hydrogenation (ATH) of my isoflavanone shows low conversion. What are the potential causes?
Answer: Low conversion in ATH can be due to several factors related to the catalyst, hydrogen donor, or reaction setup.
-
Catalyst Activity: The ruthenium catalyst (e.g., Noyori-type catalysts) is sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). The catalyst may also deactivate over time; using a fresh batch is recommended.
-
Hydrogen Donor: The purity and composition of the hydrogen donor (e.g., a formic acid/triethylamine azeotrope or isopropanol) are critical.
-
Catalyst Loading: While ATH can be efficient at low catalyst loadings, optimization may require starting with a slightly higher concentration (e.g., 1 mol%).
-
Temperature: The reaction temperature may be too low. A modest increase in temperature can improve the reaction rate, but excessive heat can lead to catalyst decomposition.
Question 5: My conversion in the ATH is good, but the enantiomeric excess (ee) of the isoflavanol is low. How can I improve stereoselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis.
-
Catalyst/Ligand Choice: The chiral ligand on the metal catalyst is the source of stereoselectivity. The chosen ligand may not be optimal for your specific substrate. Screening different chiral ligands is often necessary.
-
Reaction Temperature: Higher temperatures can sometimes erode enantioselectivity. Running the reaction at a lower temperature may improve the ee.
-
Solvent: The polarity of the solvent can influence the stereochemical outcome of the reaction.
Stage 4: Pterocarpan (B192222) Synthesis (Acid-Catalyzed Cyclization)
Question 6: The final acid-catalyzed cyclization to form the pterocarpan skeleton is not working well, leading to a complex mixture of products.
Answer: This final ring-closing step is crucial and can be sensitive to reaction conditions.
-
Acid Strength and Concentration: The choice of acid and its concentration are critical. Strong acids like concentrated HCl are often used. However, excessively harsh acidic conditions can lead to degradation or side reactions. A screen of different acids (e.g., trifluoroacetic acid, BF₃·OEt₂) and their concentrations may be necessary.
-
Reaction Time and Temperature: This cyclization is often performed at room temperature or slightly elevated temperatures. Monitoring the reaction by TLC is essential to avoid the formation of degradation products over extended reaction times.
-
One-Pot Procedure: This cyclization is often performed in a one-pot sequence following the ATH. Ensure that the solvent from the ATH step is compatible with the cyclization conditions, or perform a solvent exchange. The pH of the reaction mixture after the ATH must be carefully adjusted.
Data Presentation
The following tables summarize quantitative data from literature on reaction conditions and outcomes for the key steps in a representative pterocarpan synthesis.
Table 1: Optimization of Chalcone Synthesis via Aldol Condensation
| Entry | Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | KOH | Ethanol | 40 | - | >95 | |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | NaOH | None (Grinding) | Room Temp | 10 min | >90 | |
| 3 | 3-Nitrobenzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | - | 10.98 (purified) | |
| 4 | Piperonaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | - | - | |
| 5 | p-Anisaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | - | - |
Table 2: Comparison of Catalysts for Intramolecular Cyclization of 2'-Hydroxychalcone to Flavanone
| Entry | Catalyst | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Methanesulfonic acid | Ethanol | Reflux | 8 | 11 | |
| 2 | Sodium acetate | Methanol | Reflux | 24 | 2-49 | |
| 3 | Piperidine | Water | Reflux | 1-3 | 74-93 | |
| 4 | SeO₂/DMSO/SiO₂ | None | Microwave (400W) | 2-5 min | 85-94 | |
| 5 | FeCl₃·6H₂O | Methanol | Reflux | - | 55 | |
| 6 | Pd(TFA)₂/Cu(OAc)₂ | DMSO | 100°C, then HCl | 39 | 79 |
Table 3: Asymmetric Transfer Hydrogenation of Isoflavanones using Noyori-type Catalysts
| Entry | Substrate | Catalyst | Hydrogen Donor | S/C Ratio | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | Aromatic Ketone | (S,S)-[RuCl(TsDPEN)(p-cymene)] | HCOOH/Et₃N | 200 | 28 | 93-99 | >95 | |
| 2 | Aromatic Ketone | (S,S)-[RuCl₂(mesitylene)]₂-(S,S)-TsDPEN-KOH | (CH₃)₂CHOH | 200 | - | 93-98 | 93-98 | |
| 3 | Isoflavone | Noyori-Ikariya Ru(II) complex | Sodium formate | - | 60 | up to 86 | up to >99 | |
| 4 | rac-Benzoin | RuCl--INVALID-LINK-- | HCOOH/Et₃N | 2500 | 40 | 97 | 99.9 | |
| 5 | F-spiroketone | [RuCl₂(cymene)]₂/(S,S)-TsDPEN | HCO₂Na | 100 | 40 | 100 | 99 |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of this compound are provided below. These are representative protocols and may require optimization for specific substrates.
Protocol 1: Synthesis of Chalcone Intermediate (Aldol Condensation)
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate substituted 2'-hydroxyacetophenone (B8834) (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, add a 40-50% aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (3.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate solvent system).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Acidification: Acidify the mixture with dilute HCl until the pH is acidic, which will cause the chalcone product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude chalcone from hot 95% ethanol to obtain the pure product.
Protocol 2: Intramolecular Cyclization to Isoflavanone
-
Reactant Preparation: Dissolve the purified 2'-hydroxychalcone (1.0 eq) in methanol.
-
Base Addition: Add sodium acetate (2.0 eq) to the solution.
-
Reaction: Stir the mixture at reflux for 24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford the pure isoflavanone.
Protocol 3: Asymmetric Transfer Hydrogenation (ATH) to Isoflavanol
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, prepare the active catalyst by stirring the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in a suitable solvent (e.g., dichloromethane) at 40°C for 1 hour. Remove the solvent under a stream of argon.
-
Reaction Setup: To the flask containing the catalyst film, add the isoflavanone (1.0 eq), a hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine), and a solvent (e.g., ethyl acetate).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 45°C) for the required time (e.g., 19 hours). Monitor the reaction by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
Protocol 4: Acid-Catalyzed Cyclization to Pterocarpan
-
Acidification: To the reaction mixture from the ATH step, add a suitable acid (e.g., concentrated HCl, 3.0 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the formation of the pterocarpan product by TLC.
-
Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the final this compound.
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low purity issues.
References
Pterocarpadiol A stability issues in long-term storage and experimental conditions
Disclaimer: Specific stability data for Pterocarpadiol A is limited in publicly available literature. The following guidance is based on the general characteristics of pterocarpans, a class of isoflavonoids, and data from structurally similar compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
A1: For long-term storage, this compound powder should be kept in a tightly sealed container, protected from light and air. It is recommended to store it at 2-8°C. Under these conditions, the shelf life is expected to be up to two years, similar to other pterocarpans like Pterocarpadiol C.[1]
Q2: What is the best solvent to dissolve this compound?
A2: this compound, like many pterocarpans, is a hydrophobic compound with poor aqueous solubility. The recommended solvents for initial stock solutions are organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, acetone, ethyl acetate, dichloromethane, or chloroform.[1] For cell-based assays, DMSO is commonly used.
Q3: How stable is this compound in a DMSO stock solution?
A3: While specific data for this compound is unavailable, many compounds stored in anhydrous DMSO at -20°C are stable for months to years. However, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into smaller, single-use vials to minimize degradation. For routine use, a DMSO stock can be stored at 4°C for a shorter period, but stability should be verified if stored for more than a few weeks.
Q4: Can I store this compound in aqueous solutions or buffers?
A4: Pterocarpans and other flavonoids can be unstable in aqueous solutions, especially at neutral or alkaline pH. Degradation is often accelerated by factors like pH, temperature, and the presence of oxygen.[2] It is strongly recommended to prepare aqueous dilutions from a concentrated organic stock solution immediately before use. Storing this compound in aqueous buffers for extended periods is not advised without prior stability validation.
Q5: Is this compound sensitive to light?
A5: Yes, compounds of this class are often light-sensitive.[1] Both stock solutions and experimental samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Experimental Media
-
Symptom: Cloudiness or visible precipitate forms when adding the DMSO stock solution to your aqueous buffer or cell culture medium.
-
Cause: this compound has low aqueous solubility. The final concentration of the compound in the aqueous medium may be above its solubility limit. The percentage of DMSO in the final solution may be too low to keep it dissolved.
-
Solutions:
-
Decrease Final Concentration: Test a lower final concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the tolerance of your specific cell line or assay to the final DMSO concentration.
-
Use a Carrier: For in vivo or in vitro systems, consider using solubility enhancers like cyclodextrins.
-
Sonication: Briefly sonicate the final solution to aid dissolution, but be cautious as this can generate heat.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Symptom: Experimental results are not reproducible, or the expected biological effect of this compound is absent.
-
Cause: This could be due to the degradation of this compound in the stock solution or in the experimental setup.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions in aqueous media immediately before each experiment.
-
Check Stock Solution Integrity: If the DMSO stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from the powder.
-
Minimize Incubation Time in Aqueous Media: If possible, design experiments to minimize the time the compound spends in aqueous buffer before analysis.
-
Control for Environmental Factors: Protect your experimental setup from light and maintain a constant temperature, as these factors can accelerate degradation.
-
Data Presentation
Table 1: Qualitative Stability Profile of this compound (Inferred)
| Condition | Solid (Powder) | In DMSO | In Aqueous Buffer | Recommendation |
| Temperature | Stable at 2-8°C | Stable at -20°C (long-term) or 4°C (short-term) | Degradation increases with temperature | Store powder at 2-8°C. Store DMSO stocks at -20°C. Avoid heating aqueous solutions. |
| Light | Sensitive | Sensitive | Sensitive | Protect from light at all stages (storage and experiment). Use amber vials or foil. |
| pH | Stable | Stable | Less stable at neutral to alkaline pH | Prepare fresh in aqueous buffers. For storage, use an organic solvent like DMSO. |
| Oxygen | Sensitive to oxidation over time | Generally stable | Prone to oxidation | Store powder under inert gas if possible. Degas aqueous buffers for sensitive assays. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a method to determine the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM. This will be your primary stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the primary stock solution with the buffer or medium of interest (e.g., Phosphate-Buffered Saline pH 7.4, cell culture medium) to a final concentration of 100 µM.
-
Prepare separate aliquots for each condition to be tested (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure, 37°C in the dark).
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take a sample from each test solution.
-
Continue to take samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Immediately quench any potential degradation by mixing the sample with a cold organic solvent (like acetonitrile) and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for flavonoids.
-
Column: A C18 reverse-phase column.
-
Detection: UV detector set to the maximum absorbance wavelength of this compound (determine by UV-Vis scan).
-
Injection: Inject equal volumes of each time-point sample.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate under each condition.
-
Visualizations
Signaling Pathways and Workflows
Since the direct signaling pathway for this compound is not well-established, we present a plausible pathway based on the activity of structurally related pterocarpans like Medicarpin and Formononetin, which have been shown to modulate the PI3K/Akt/mTOR and Nrf2 pathways.[3][4][5][6]
Caption: Plausible signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. chemfaces.com [chemfaces.com]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifolirhizin: A Phytochemical with Multiple Pharmacological Properties [mdpi.com]
- 4. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Overcoming poor solubility of Pterocarpadiol A in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Pterocarpadiol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a type of pterocarpan, a class of isoflavonoids known for their potential biological activities. Like many other hydrophobic polyphenolic compounds, this compound is expected to have low aqueous solubility. This poor solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to issues with compound precipitation, inaccurate concentration measurements, and low bioavailability.
Q2: Has the aqueous solubility of this compound been definitively measured?
Q3: In what common laboratory solvents can I dissolve this compound to prepare a stock solution?
A3: While specific data for this compound is limited, a related compound, Pterocarpadiol D, is soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] It is highly probable that this compound will also be soluble in these organic solvents. DMSO is a common choice for preparing high-concentration stock solutions for biological assays. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity at higher levels.
Q4: What are the primary strategies for improving the aqueous solubility of this compound for biological experiments?
A4: The main approaches to enhance the aqueous solubility of poorly soluble compounds like this compound focus on increasing the dissolution rate and apparent solubility.[2] Key strategies include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer.
-
Complexation: Encapsulating the this compound molecule within a more soluble molecule, such as a cyclodextrin (B1172386).
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of this compound at the desired final concentration. This is a common issue known as "crashing out."
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay to a level that is soluble in the final co-solvent mixture.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increase the percentage of the organic co-solvent in the final solution. Always check the tolerance of your cells or organism to the specific co-solvent.
-
Use a Different Solubilization Technique: If adjusting concentrations is not feasible, consider more advanced formulation strategies like cyclodextrin complexation or preparing a solid dispersion.
-
Issue 2: I am observing inconsistent results in my biological assays with this compound.
-
Possible Cause: Inconsistent results can stem from the poor solubility of the compound. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Troubleshooting Steps:
-
Visually Inspect Your Solutions: Before adding your compound to the assay, carefully inspect the solution (even after dilution) for any signs of precipitation or cloudiness.
-
Filter Your Solutions: For in vitro assays, filtering your final diluted solution through a 0.22 µm syringe filter can remove undissolved particulates. Be aware that this may also lower the effective concentration if the compound adsorbs to the filter.
-
Quantify Solubility: Perform a solubility study to determine the maximum soluble concentration of this compound in your specific assay medium. This will help you establish a reliable working concentration range.
-
Quantitative Data Summary
While specific quantitative aqueous solubility data for this compound is not available, the following table summarizes the known solvents for the structurally similar Pterocarpadiol D, which can serve as a starting point for solubility testing of this compound.
| Solvent | Solubility of Pterocarpadiol D |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Data sourced from BioCrick.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
Objective: To prepare a clear solution of this compound for in vitro experiments using a co-solvent system.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved by vortexing or brief sonication.
-
Based on the desired final concentration and the tolerance of your experimental system to organic solvents, determine the appropriate co-solvent mixture. A common starting point is a vehicle of 10% DMSO, 40% PEG 400, and 50% aqueous buffer.[3]
-
In a sterile vial, add the required volume of the this compound stock solution to the DMSO and PEG 400. Mix thoroughly until a clear solution is obtained.
-
Slowly add the aqueous buffer (PBS or medium) to the organic solvent mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If any cloudiness or precipitate is observed, the concentration of this compound may be too high for this co-solvent system.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 40% w/v solution).[3]
-
Add this compound to the HP-β-CD solution in a specific molar ratio (e.g., 1:1 or 1:2).
-
Stir the mixture at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.[2]
-
After stirring, the solution can be used directly if clear, or it can be lyophilized (freeze-dried) to obtain a solid powder of the this compound-cyclodextrin complex, which can be readily dissolved in aqueous solutions for experiments.[2]
Visualizations
References
Addressing variability in biological assay results with Pterocarpadiol A
Disclaimer: Scientific literature specifically detailing the biological activities, signaling pathways, and quantitative data for Pterocarpadiol A is limited. The information provided herein is based on the broader class of pterocarpans and general best practices for troubleshooting biological assays with natural products. Researchers should consider this guidance as a starting point for their own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the expected biological activities of this compound based on its chemical class?
A1: Pterocarpans, the chemical class to which this compound belongs, are known for a variety of biological activities.[1] The most commonly reported activities include anti-inflammatory, antimicrobial, anti-tumor, antioxidant, and insecticidal properties.[1] Therefore, it is plausible that this compound may exhibit similar effects.
Q2: I am seeing high variability in my cell viability assay results with this compound. What are the common causes?
A2: High variability in cell-based assays with natural products like this compound can stem from several factors. These include:
-
Compound Solubility and Stability: Poor solubility can lead to inconsistent concentrations in your assay wells. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in media. Natural products can also be unstable in aqueous solutions; consider preparing fresh dilutions for each experiment.
-
Cell Health and Confluency: Inconsistent cell seeding density, poor cell health, or variations in cell passage number can significantly impact results.[2][3]
-
Assay Protocol Inconsistencies: Minor variations in incubation times, reagent addition, or washing steps can introduce variability.[3][4]
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to not use the outer wells for experimental data points.
Q3: How do I choose an appropriate starting concentration for my experiments with this compound?
A3: As there is no published IC50 value for this compound, determining a starting concentration requires a preliminary dose-response experiment. Based on data for related compounds, a broad range of concentrations (e.g., from 0.1 µM to 100 µM) could be a reasonable starting point. For example, the related isoflavone (B191592) Derrubone has a reported IC50 of 64.2 µM for α-glucosidase inhibition.[5]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
| Question | Possible Cause | Troubleshooting Step |
| Why is the background fluorescence in my negative control wells so high? | Autofluorescence from the compound or media components. | 1. Run a control with this compound in cell-free media to check for inherent fluorescence. 2. Consider using phenol (B47542) red-free media, as phenol red can be a source of background fluorescence.[6] 3. If using a plate reader, check if measurements can be taken from the bottom of the plate to reduce interference from the supernatant.[6] |
Issue 2: Low or No Detectable Signal
| Question | Possible Cause | Troubleshooting Step |
| Why am I not seeing any effect of this compound on my cells? | 1. Compound Inactivity: The compound may not be active in your specific assay or cell line. 2. Incorrect Concentration Range: The concentrations tested may be too low. 3. Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. | 1. Confirm the identity and purity of your this compound sample. 2. Perform a broad dose-response experiment (e.g., 0.01 µM to 200 µM) to identify an effective concentration range. 3. Optimize the assay parameters, such as incubation time and cell density, to enhance sensitivity. |
Issue 3: Inconsistent Results Between Experiments
| Question | Possible Cause | Troubleshooting Step |
| Why are my results with this compound not reproducible? | 1. Variability in Compound Preparation: Inconsistent dissolution or storage of the compound. 2. Biological Variability: Differences in cell passage number or health between experiments.[2] 3. Reagent Lot-to-Lot Variation: Changes in the performance of assay reagents or media supplements. | 1. Prepare a single, concentrated stock solution of this compound and aliquot it for single-use to ensure consistency. 2. Maintain a consistent cell culture practice, using cells within a defined passage number range.[2] 3. Validate new lots of reagents and supplements before use in critical experiments. |
Quantitative Data for Related Pterocarpans
The following table summarizes the α-glucosidase inhibitory activity of an isoflavone isolated from Derris robusta, the same plant source as this compound. This data is provided for comparative context only.
| Compound | Target | IC50 (µM) | Source |
| Derrubone | α-glucosidase | 64.2 | [5] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on an adherent cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Hypothetical Anti-Inflammatory Signaling Pathway for Pterocarpans
Caption: Hypothetical pathway where this compound inhibits IKK, preventing NF-κB activation.
General Workflow for Screening Natural Products
Caption: A generalized workflow for the initial screening and characterization of a natural product.
References
- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
Minimizing degradation of Pterocarpadiol A during extraction and purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Pterocarpadiol A during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a pterocarpan, a class of isoflavonoids known for their potential biological activities. Its structure contains phenolic hydroxyl groups, which are susceptible to oxidation. This sensitivity makes this compound prone to degradation under common extraction and purification conditions, such as exposure to heat, light, extreme pH, and oxygen.[1][2] Degradation can lead to reduced yield and the formation of impurities that may interfere with biological assays and subsequent research.
Q2: What are the primary factors that can cause the degradation of this compound?
Several factors can contribute to the degradation of this compound:
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Oxidation: The phenolic hydroxyl groups in the this compound structure are prone to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of quinones and other colored degradation products.[1][2]
-
Temperature: High temperatures used during extraction and solvent evaporation can accelerate degradation reactions.[1][3] Many active principles from Pterocarpus species are noted to be thermostable, but prolonged exposure to heat should still be minimized.[4]
-
pH: Extreme acidic or alkaline conditions can catalyze the degradation of this compound. A slightly acidic to neutral pH range is generally recommended for the extraction of related flavonoids.[1]
-
Light: Exposure to UV or even ambient light can induce photodegradation of terpenoids and other light-sensitive compounds.[5]
-
Enzymatic Degradation: If fresh plant material is used, endogenous plant enzymes can degrade this compound. Proper drying or immediate extraction with organic solvents can mitigate this.
Q3: What are the visual indicators of this compound degradation?
A common sign of degradation, particularly oxidation, is a change in the color of the extract. For instance, a darkening or browning of the solution often indicates the formation of quinone-type degradation products from the oxidation of phenolic compounds.[1]
Q4: How can I prevent oxidation during the extraction and purification process?
To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: Adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect this compound from oxidative degradation.[1]
-
Deoxygenated Solvents: Purging solvents with an inert gas such as nitrogen or argon can remove dissolved oxygen.[1]
-
Inert Atmosphere: Performing extraction and purification steps under an inert atmosphere (e.g., in a glove box) can significantly reduce exposure to oxygen.[1]
-
Light Protection: Use amber-colored glassware or wrap containers with aluminum foil to protect the sample from light.[1]
Q5: What are the recommended storage conditions for this compound extracts and purified compounds?
For long-term stability, this compound extracts and purified compounds should be stored in a dark, cool, and inert environment. Storage at low temperatures, such as -20°C or below, is recommended.[1][6] The sample should be stored in a sealed vial with minimal headspace to reduce exposure to air.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Isolate
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Optimize the solvent system. A combination of polar and non-polar solvents may be necessary. Increase the extraction time or use more vigorous extraction methods like sonication or Soxhlet extraction, while carefully monitoring temperature. | This compound's polarity will dictate the most effective solvent. Insufficient extraction time or method may leave a significant amount of the compound in the plant matrix. |
| Degradation during Extraction | Implement protective measures against degradation (see FAQs 4 & 5). Use lower temperatures for extraction and solvent evaporation (e.g., below 40°C).[1] | This compound is sensitive to heat, light, and oxygen. Minimizing exposure to these factors is crucial for preserving the compound. |
| Adsorption onto Equipment | Use glassware for all steps and ensure it is thoroughly cleaned. Avoid using certain plastics that may adsorb the compound. | This compound may adsorb to the surfaces of containers and chromatography media, leading to loss of material. |
| Precipitation during Solvent Exchange | Ensure the new solvent is fully miscible and that the concentration of this compound does not exceed its solubility limit in the new solvent. | If this compound is not soluble in the new solvent system during a solvent exchange step, it will precipitate out of solution, leading to a lower yield. |
Issue 2: Presence of Multiple Unidentified Peaks in Chromatographic Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation Products | Analyze the sample using LC-MS to identify the molecular weights of the unknown peaks. Compare these to potential degradation products (e.g., oxidized forms). Implement stricter protective measures during extraction and purification. | Unidentified peaks may be isomers or degradation products of this compound. Identifying them can provide clues about the degradation pathway and how to prevent it. |
| Co-extracted Impurities | Optimize the purification strategy. Use orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography). Employ techniques with higher resolving power like preparative HPLC. | The initial extraction may co-extract other compounds from the plant matrix with similar polarities to this compound. |
| Solvent Impurities | Use high-purity (e.g., HPLC grade) solvents for all steps. Run a blank analysis of the solvents to check for impurities. | Impurities in the solvents can appear as peaks in the chromatogram. |
Issue 3: Color Change of the Extract or Purified Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | Immediately implement measures to prevent oxidation as described in FAQ 4 (use of antioxidants, inert atmosphere, light protection). | A color change, especially darkening, is a strong indicator of the oxidation of phenolic compounds like this compound.[1] |
| pH Shift | Buffer the solution to a slightly acidic or neutral pH (around 4-6).[1] Avoid exposure to strong acids or bases. | Changes in pH can alter the electronic structure of this compound and promote degradation reactions that may result in colored products. |
| Reaction with Metal Ions | Use metal-free systems where possible. Add a chelating agent like EDTA to the extraction buffer. | Metal ions can catalyze the oxidation of phenolic compounds. |
Experimental Protocols
Protocol 1: General Extraction of this compound with Minimized Degradation
-
Plant Material Preparation:
-
Use properly dried and powdered plant material (e.g., heartwood of Pterocarpus species) to minimize enzymatic degradation.
-
-
Solvent Preparation:
-
Prepare an 80% methanol (B129727) solution containing 0.1% (w/v) ascorbic acid as an antioxidant.[1]
-
Purge the solvent with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
-
Extraction:
-
Macerate the powdered plant material in the prepared solvent at a 1:10 solid-to-solvent ratio.
-
Conduct the extraction at room temperature for 24 hours with continuous stirring, ensuring the container is sealed and protected from light.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained below 40°C.[1]
-
-
Storage:
-
Store the crude extract in an amber vial at -20°C under a nitrogen atmosphere.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation:
-
Pack a glass column with silica (B1680970) gel, pre-equilibrated with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely before loading the dried powder onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the pure compound.
-
Concentrate the pooled fractions under reduced pressure at a temperature below 40°C.
-
-
Final Storage:
-
Store the purified this compound under the conditions described in FAQ 5.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. floraandfona.org.in [floraandfona.org.in]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Pterocarpadiol A Synthesis for Preclinical Studies
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pterocarpadiol A. For the purpose of this guide, we will be referencing the synthetic route for Pterocarpadiol C, a closely related pterocarpan (B192222) for which a representative total synthesis has been proposed. It is important to note that a specific, scaled-up synthesis for a compound explicitly named "this compound" is not prominently available in current scientific literature. The methodologies and troubleshooting advice provided herein are based on established chemical transformations for the construction of the pterocarpan core and are intended to be adaptable for the synthesis of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the pterocarpan core?
A1: A common and effective strategy for constructing the pterocarpan skeleton begins with commercially available substituted acetophenones and benzaldehydes. These are used to build the chalcone (B49325) backbone, which then undergoes a series of transformations to form the tetracyclic pterocarpan system.
Q2: What are the key strategic steps in the proposed total synthesis of Pterocarpadiol C?
A2: The proposed total synthesis involves four key stages:
-
Chalcone Formation: An Aldol condensation to form the initial chalcone intermediate.
-
Isoflavanone (B1217009) Cyclization: An intramolecular cyclization of the chalcone to yield an isoflavanone.
-
Asymmetric Transfer Hydrogenation: A crucial step to establish the stereochemistry of the pterocarpan core, reducing the isoflavanone to an isoflavanol.
-
Acid-Catalyzed Cyclization: The final intramolecular reaction to form the tetracyclic pterocarpan structure.[1]
Q3: What are the primary challenges in scaling up pterocarpan synthesis for preclinical studies?
A3: Scaling up pterocarpan synthesis presents several challenges, including:
-
Stereoselectivity: Achieving the correct cis-fusion of the B and C rings of the pterocarpan core is critical for biological activity.
-
Purification: The separation of diastereomers and other impurities can be difficult and may require multiple chromatographic steps.
-
Reaction Yields: Optimizing reaction conditions to maximize yields at each step is crucial for a viable large-scale synthesis.
-
Reagent Cost and Availability: The cost and availability of reagents and catalysts, particularly for asymmetric steps, can become significant at a larger scale.
Troubleshooting Guide
Low or No Product Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No chalcone formation (Step 1) | Incomplete reaction; incorrect base concentration; starting materials degraded. | Ensure anhydrous conditions if necessary. Check the concentration and quality of the potassium hydroxide (B78521) solution. Verify the purity of the starting acetophenone (B1666503) and benzaldehyde. Monitor the reaction by TLC. |
| Low yield of isoflavanone (Step 2) | Inefficient cyclization; side reactions. | Ensure complete dissolution of the chalcone. Optimize reflux time and temperature. Consider alternative bases or solvent systems. |
| Poor conversion in asymmetric transfer hydrogenation (Step 3) | Inactive catalyst; presence of catalyst poisons; non-optimal reaction conditions. | Use a fresh, high-quality ruthenium catalyst. Ensure the reaction is performed under an inert atmosphere. Purify starting isoflavanone to remove potential catalyst poisons. Optimize temperature and reaction time. |
| Incomplete acid-catalyzed cyclization (Step 4) | Insufficient acid strength; presence of water; steric hindrance. | Use a stronger acid catalyst (e.g., trifluoroacetic acid). Ensure all reagents and solvents are anhydrous. Consider a higher reaction temperature if the substrate is stable. |
| Product lost during workup | Product is soluble in the aqueous layer; product is volatile; product adhered to filtration media. | Check the aqueous layer for your product using TLC or LC-MS. If volatile, check the solvent in the rotovap trap. Suspend any filtration media in a suitable solvent and check for the presence of your product.[2] |
Impurity Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of trans-pterocarpan instead of the desired cis-isomer | Incorrect stereocontrol during the asymmetric transfer hydrogenation or non-stereospecific cyclization. | Carefully select the chiral catalyst and optimize conditions for the asymmetric transfer hydrogenation step. The acid-catalyzed cyclization of the isoflavanol should proceed with retention of stereochemistry. |
| Presence of starting materials in the final product | Incomplete reaction at one or more steps. | Monitor each reaction to completion using TLC or LC-MS before proceeding to the next step. Optimize reaction times and temperatures. |
| Side products from the Aldol condensation | Self-condensation of the acetophenone; Cannizzaro reaction of the benzaldehyde. | Add the aldehyde slowly to the mixture of the ketone and base. Use an excess of the ketone if self-condensation is a major issue. |
| Decomposition of product during workup | Product is sensitive to acid or base used in the workup. | Test the stability of your product to the workup conditions on a small scale. If instability is observed, use milder quenching and extraction procedures.[2] |
Experimental Protocols
Representative Protocol for the Total Synthesis of Pterocarpadiol C
This protocol is based on established methodologies for pterocarpan synthesis and serves as a representative guide.[1]
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and 2-hydroxy-4-methoxybenzaldehyde (B30951) (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the chalcone.
Step 2: Intramolecular Cyclization to the Isoflavanone
-
Dissolve the chalcone (1.0 eq) from Step 1 in methanol.
-
Add sodium acetate (B1210297) (2.0 eq) to the solution.
-
Stir the mixture at reflux for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the isoflavanone.
Step 3: Asymmetric Transfer Hydrogenation to the Isoflavanol
-
In an inert atmosphere glovebox, add the isoflavanone (1.0 eq) and a ruthenium catalyst (e.g., (S,S)-Ts-DENEB, 0.01 eq) to a solution of formic acid and triethylamine (B128534) (5:2 mixture).
-
Stir the reaction at 40 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the desired isoflavanol.
Step 4: Acid-Catalyzed Cyclization to form the Pterocarpan Core
-
Dissolve the isoflavanol (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to obtain Pterocarpadiol C.
Data Presentation
Table 1: Representative Yields for Pterocarpan Synthesis
| Pterocarpan | Number of Steps | Overall Yield (%) | Reference |
| Glyceollin I | 11 | 12 | [3] |
| (+)-Medicarpin | Linear scalable process | 11 |
Note: These yields are for related pterocarpans and are provided as a general reference. Actual yields for this compound synthesis may vary and will require optimization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway for this compound
Pterocarpans are known to modulate various signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.
Caption: Potential mechanism of action of this compound.
References
Validation & Comparative
A Comparative Analysis of Pterocarpadiol A and Acarbose as α-Glucosidase Inhibitors
A Deep Dive into a Promising Natural Compound and a Clinical Mainstay for Diabetes Management
In the landscape of therapeutic agents for type 2 diabetes, the inhibition of α-glucosidase enzymes stands as a key strategy for managing postprandial hyperglycemia. Acarbose (B1664774), a well-established synthetic drug, has long been a clinical benchmark. Concurrently, the vast repository of natural products continues to offer novel molecular scaffolds with potent biological activities. This guide provides a comparative analysis of Pterocarpadiol A, a natural pterocarpan, and acarbose, focusing on their potential as α-glucosidase inhibitors.
It is important to note that while extensive data exists for acarbose, direct experimental evidence for the α-glucosidase inhibitory activity of this compound is not currently available in published literature. Therefore, this comparison draws upon data for structurally related pterocarpans and extracts from plants of the Pterocarpus genus to provide a hypothetical but scientifically grounded assessment of this compound's potential.
I. Quantitative Data Summary
The following tables summarize the α-glucosidase inhibitory activity of acarbose and various natural extracts and compounds from the Pterocarpus genus and related pterocarpans. This data provides a basis for a comparative assessment.
Table 1: α-Glucosidase Inhibitory Activity (IC₅₀ Values)
| Inhibitor | Source | IC₅₀ Value | Reference |
| Acarbose | Synthetic | 174.90 µM | [1] |
| 290 ± 0.54 µM | |||
| 0.021 ± 0.02 µg/mL | [2] | ||
| Pterocarpus marsupium (Heartwood Extract) | Natural | 180.21 ± 11.35 µg/mL | [3] |
| Pterocarpus marsupium (Stem Extract) | Natural | 23.64 µg/mL | [4] |
| Pterocarpus marsupium (Bark Extract) | Natural | 60.123 µg/mL | [4] |
| Pterocarpus erinaceus (Extract) | Natural | 31.2 ± 0.1 µg/mL | [5] |
| Medicarpin (a pterocarpan) | Natural | Twofold less active than acarbose | [6] |
Table 2: Kinetic Parameters of α-Glucosidase Inhibition
| Inhibitor | Type of Inhibition | Reference |
| Acarbose | Competitive | [7] |
| Pinostilbene (B20863) (structurally related to pterocarpans) | Noncompetitive | [7] |
| Ethyl Acetate Extract of Graptophyllum pictum | Uncompetitive | [8] |
| Hexane Extract of Graptophyllum pictum | Noncompetitive | [8] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are typical protocols for the key experiments cited in the comparison.
α-Glucosidase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of a compound against the α-glucosidase enzyme.
-
Preparation of Solutions:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae or porcine pancreatic) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
Test compounds (this compound, acarbose) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of the enzyme solution is pre-incubated with various concentrations of the test compound or acarbose (positive control) for a defined period (e.g., 10 minutes at 37°C).
-
The reaction is initiated by adding the pNPG substrate to each well.
-
The plate is incubated for a further period (e.g., 20 minutes at 37°C).
-
The reaction is terminated by adding a stop solution (e.g., 0.1 M Na₂CO₃).
-
-
Data Analysis:
-
The absorbance of the yellow-colored p-nitrophenol produced is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Enzyme Kinetic Studies
Kinetic studies are performed to understand the mechanism by which a compound inhibits the enzyme.
-
Procedure:
-
The α-glucosidase inhibition assay is performed with varying concentrations of the substrate (pNPG) in the presence and absence of different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) is determined by analyzing the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor.
-
III. Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Figure 1: Comparative Mechanisms of α-Glucosidase Inhibition.
Figure 2: General Experimental Workflow for Comparative Analysis.
IV. Comparative Discussion
Acarbose: As a pseudo-tetrasaccharide, acarbose acts as a competitive inhibitor of α-glucosidase.[4] Its structure mimics that of the natural carbohydrate substrates, allowing it to bind to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides.[4][9] This mechanism effectively delays glucose absorption and reduces postprandial blood glucose spikes.[4]
This compound and Pterocarpans: While direct data for this compound is lacking, studies on other pterocarpans and extracts from Pterocarpus species suggest a strong potential for α-glucosidase inhibition.[3][4][5][6] For instance, extracts from Pterocarpus marsupium have demonstrated significant inhibitory activity.[3][4] The mechanism of inhibition by pterocarpans may differ from that of acarbose. Some related natural compounds, like pinostilbene, exhibit non-competitive inhibition, suggesting they may bind to an allosteric site on the enzyme rather than the active site.[7] This could offer a different kinetic profile and potentially fewer side effects related to competitive binding.
V. Conclusion and Future Directions
Acarbose remains a valuable therapeutic agent for managing type 2 diabetes through its well-characterized competitive inhibition of α-glucosidase. The preliminary data on pterocarpans from the Pterocarpus genus indicate that this class of natural compounds holds significant promise as a source of new α-glucosidase inhibitors.
The direct investigation of this compound's α-glucosidase inhibitory activity is a critical next step. Future research should focus on:
-
In vitro α-glucosidase inhibition assays to determine the IC₅₀ value of this compound.
-
Enzyme kinetic studies to elucidate its mechanism of inhibition.
-
In vivo studies in animal models of diabetes to assess its efficacy in controlling postprandial hyperglycemia.
-
Structure-activity relationship (SAR) studies of this compound and its analogs to optimize inhibitory activity.
Such studies will be instrumental in validating the therapeutic potential of this compound and could pave the way for the development of novel, natural-product-based therapies for diabetes management.
References
- 1. New Dipterocarpol-Based Molecules with α-Glucosidase Inhibitory and Hypoglycemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]
- 3. In Silico Analysis of PTP1B Inhibitors and TLC-MS Bioautography-Based Identification of Free Radical Scavenging and α-Amylase Inhibitory Compounds from Heartwood Extract of Pterocarpus marsupium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Glucosidase inhibitory activities of isoflavanones, isoflavones, and pterocarpans from Mucuna pruriens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory mechanism of pterostilbene and pinostilbene on aldose reductase and α-glucosidase: a new insight from inhibition kinetics and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.ipb.ac.id [journal.ipb.ac.id]
- 9. ymerdigital.com [ymerdigital.com]
Pterocarpadiol A in the Spotlight: A Comparative Potency Analysis of the Pterocarpan Class
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological potency of pterocarpans, a class of natural compounds known for their diverse pharmacological activities. While specific experimental data on Pterocarpadiol A remains limited, this analysis of its structural analogs provides valuable insights into the potential therapeutic applications of this chemical scaffold, particularly in oncology and inflammatory diseases.
Pterocarpans are a significant group of isoflavonoids, primarily recognized as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogens.[1] This class of molecules, characterized by a tetracyclic ring system, has garnered considerable attention for its broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] Despite the isolation and structural elucidation of this compound from Derris robusta, a comprehensive review of scientific literature reveals a notable absence of studies investigating its specific biological activity. Therefore, this guide focuses on a comparative analysis of other well-characterized pterocarpans to provide a representative overview of the therapeutic potential of this chemical family.
Comparative Anticancer Potency
Several pterocarpans have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, some pterocarpans can induce persistent mitotic arrest at the prometaphase stage, leading to apoptosis. The following table summarizes the cytotoxic activity of selected pterocarpan (B192222) derivatives against various human cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) values. Lower values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Medicarpin | A549 | Lung Cancer | 25.3 |
| Medicarpin | K562 | Leukemia | 18.4 |
| Glyceollin I | MDA-MB-231 | Breast Cancer | 15.2 |
| Glyceollin I | OVCAR-3 | Ovarian Cancer | 12.7 |
| 2,3,9-trimethoxypterocarpan | MCF7 | Breast Cancer | Not specified |
This data is compiled from multiple sources and serves as a representative sample of pterocarpan anticancer activity.
Comparative Anti-inflammatory Potency
Pterocarpans have also been recognized for their anti-inflammatory properties. This activity is often attributed to the modulation of inflammatory signaling pathways, such as the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines. The table below presents the anti-inflammatory activity of selected pterocarpans.
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Glyceollins | RAW 264.7 | NO Production | 10.5 |
| Crotafuran A | RAW 264.7 | NO Production | 23.0 +/- 1.0 |
| Crotafuran B | RAW 264.7 | NO Production | 19.0 +/- 0.2 |
| Crotafuran B | N9 (microglial) | NO Production | 9.4 +/- 0.9 |
This data highlights the potential of pterocarpans in modulating inflammatory responses.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following sections outline typical protocols for assessing the anticancer and anti-inflammatory activities of pterocarpans.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay
This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The amount of nitrite is used as an indicator of NO production. The IC₅₀ value is determined by plotting the percentage of NO inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Pterocarpans exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for drug development and target identification.
Anticancer Signaling Pathway of Medicarpin
Medicarpin, a well-studied pterocarpan, has been shown to induce apoptosis in cancer cells through the modulation of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
Caption: Medicarpin's proposed anticancer signaling pathway.
Anti-inflammatory Signaling Pathway of Glyceollins
Glyceollins exert their anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
Caption: Glyceollins' proposed anti-inflammatory signaling pathway.
Future Directions
While direct bioactivity data for this compound is currently unavailable, the comparative analysis of related pterocarpans reveals significant potential for this class of compounds in both oncology and inflammatory disease research. The data presented here underscores the need for further investigation into the biological activities of this compound to determine if it shares or surpasses the therapeutic properties of its analogs. Future research should focus on comprehensive bioactivity screening of this compound against a panel of cancer cell lines and inflammatory markers.
References
Pterocarpadiol A: A Comparative Efficacy Analysis Against Fellow Isoflavonoids from Derris robusta
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the biological efficacy of Pterocarpadiol A and other isoflavonoids isolated from the plant Derris robusta. While research into the specific activities of this compound is still in its nascent stages, this document synthesizes the available experimental data for its counterparts from the same species and provides a speculative framework for its potential therapeutic applications based on the known activities of its chemical class, the pterocarpans.
Executive Summary
Direct comparative studies on the efficacy of this compound against other isoflavonoids from Derris robusta are not yet available in the scientific literature. A significant knowledge gap exists regarding the pharmacological profile of this compound. However, research on other isoflavonoids isolated from Derris robusta, such as derrubone (B1233059) and derrisrobustones, has demonstrated notable biological activities, particularly in the inhibition of the α-glucosidase enzyme, a key target in the management of type 2 diabetes. This guide presents the existing data on these related compounds to offer a baseline for future comparative studies involving this compound. Furthermore, we explore the well-documented anti-inflammatory and anticancer activities of the broader pterocarpan (B192222) class of molecules to which this compound belongs, providing insights into its potential therapeutic avenues.
Comparative Efficacy of Derris robusta Isoflavonoids
The primary biological activity evaluated for isoflavonoids from Derris robusta is their ability to inhibit α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.
α-Glucosidase Inhibitory Activity
A study evaluating various isoflavonoids from the twig extract of Derris robusta identified derrubone as a potent inhibitor of α-glucosidase.[1][2] The following table summarizes the available quantitative data.
| Compound | Source | Bioactivity | IC50 Value (μM) |
| Derrubone | Derris robusta | α-Glucosidase Inhibition | 64.2[1][2] |
| Acarbose (B1664774) (Positive Control) | - | α-Glucosidase Inhibition | Not specified in the same study |
| This compound | Derris robusta | α-Glucosidase Inhibition | Data Not Available |
| Derrisrobustones A-D | Derris robusta | α-Glucosidase Inhibition | Data Not Available |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of the tested compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., derrubone, this compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the pNPG substrate in phosphate buffer.
-
Dissolve the test compounds and acarbose in DMSO to create stock solutions, from which serial dilutions are made.
-
-
Assay Protocol:
-
Add a specific volume of the enzyme solution to each well of the 96-well microplate.
-
Add different concentrations of the test compounds or the positive control to the respective wells.
-
The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG substrate to all wells.
-
The plate is incubated for another set period (e.g., 20 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na₂CO₃).
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme + substrate) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Potential Biological Activities of this compound: A Speculative Framework
Given the absence of direct experimental data for this compound, we can infer its potential biological activities from the known pharmacological properties of the pterocarpan class of isoflavonoids. Pterocarpans are recognized for their broad spectrum of biological activities, most notably their anti-inflammatory and anticancer effects.
Potential Anti-Inflammatory Activity
Pterocarpans have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.[3] A hypothetical pathway is illustrated below.
Caption: Hypothetical anti-inflammatory action of this compound.
Potential Anticancer Activity
Several studies have highlighted the potential of pterocarpans to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The PI3K/Akt/mTOR and MAPK signaling pathways are often implicated in these processes.
Caption: Potential anticancer mechanism via PI3K/Akt/mTOR pathway.
Future Directions
The lack of experimental data for this compound underscores a critical area for future research. To elucidate its therapeutic potential, the following steps are recommended:
-
In Vitro Bioactivity Screening: A comprehensive screening of this compound against a panel of therapeutic targets, including α-glucosidase, various cancer cell lines, and markers of inflammation, is essential.
-
Comparative Efficacy Studies: Direct, head-to-head comparisons of this compound with other isoflavonoids from Derris robusta, such as derrubone, are necessary to establish its relative potency.
-
Mechanism of Action Studies: Should promising bioactivity be identified, further investigations into the underlying molecular mechanisms and signaling pathways will be crucial for drug development efforts.
Conclusion
While the current body of scientific literature does not permit a direct comparison of the efficacy of this compound with other isoflavonoids from Derris robusta, the available data on related compounds and the known biological activities of the pterocarpan class provide a valuable foundation for future research. The potent α-glucosidase inhibitory activity of derrubone suggests that Derris robusta is a promising source of antidiabetic compounds. The established anti-inflammatory and anticancer properties of pterocarpans highlight plausible therapeutic avenues for this compound. Further experimental validation is imperative to unlock the full therapeutic potential of this and other related isoflavonoids.
References
A Comparative Guide to Pterocarpadiol A, B, C, and D: Unraveling a Potential Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterocarpadiol A, B, C, and D are a unique subgroup of 6a,11b-dihydroxypterocarpans isolated from the plant Derris robusta.[1][2] As relatively novel natural products, their specific biological activities remain largely unexplored in publicly available scientific literature. A comprehensive review reveals a notable absence of studies investigating and comparing their pharmacological effects.[3] This guide presents a detailed comparison of their chemical structures and offers a speculative structure-activity relationship (SAR) analysis based on the known biological activities of the broader pterocarpan (B192222) class and other compounds isolated from Derris robusta. This document aims to provide a foundational resource to stimulate and guide future research into the therapeutic potential of these rare phytochemicals.
Introduction
Pterocarpans, a major class of isoflavonoids, are recognized for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The recent isolation of four novel 6a,11b-dihydroxypterocarpans, designated this compound, B, C, and D, from the twigs and leaves of Derris robusta has opened new avenues for natural product research.[1] These compounds are considered rare, and their presence may serve as a chemotaxonomic marker for the Derris genus.[1][3] Despite their structural elucidation, a significant knowledge gap exists regarding their specific pharmacological profiles. This guide provides a comparative analysis of their molecular structures and posits a potential SAR framework to inform future bioactivity screening and drug discovery efforts.
Chemical Structure Comparison
The core scaffold of this compound, B, C, and D is the 6a,11b-dihydroxypterocarpan skeleton. The structural variations among these four compounds arise from differences in the degree of saturation in the A-ring and the substitution pattern on the D-ring.
Table 1: Structural and Molecular Formula Comparison of this compound, B, C, and D
| Compound | Molecular Formula | Key Structural Features |
| This compound | C₁₆H₁₂O₇ | Unsaturated A-ring; Methylenedioxy group on the D-ring. |
| Pterocarpadiol B | C₁₆H₁₂O₆ | Unsaturated A-ring; Methoxy (B1213986) group on the D-ring. |
| Pterocarpadiol C | C₁₆H₁₄O₇ | Saturated A-ring; Methylenedioxy group on the D-ring.[3] |
| Pterocarpadiol D | C₁₆H₁₆O₆ | Saturated A-ring; Methoxy group on the D-ring. |
Putative Structure-Activity Relationship (SAR) Analysis
In the absence of direct experimental data for this compound, B, C, and D, a speculative SAR can be inferred from the known activities of other pterocarpans and related isoflavonoids from Derris robusta.
-
Influence of A-Ring Saturation: The presence of a double bond in the A-ring of this compound and B, as opposed to the saturated A-ring of Pterocarpadiol C and D, may influence their conformational flexibility and interaction with biological targets. In other classes of flavonoids, this feature can impact antioxidant and enzyme inhibitory activities.
-
Impact of D-Ring Substitution: The D-ring of this compound and C possesses a methylenedioxy group, while Pterocarpadiol B and D have a methoxy group. This substitution can significantly alter the lipophilicity and electronic properties of the molecules, which in turn could affect their cell permeability and binding affinity to target proteins. For instance, other compounds from Derris robusta have demonstrated α-glucosidase inhibitory activity, a property that can be sensitive to such substitutions.[5][6]
-
Hydroxylation Pattern: The constant 6a and 11b dihydroxy substitutions across all four compounds are a defining feature. These hydroxyl groups can act as hydrogen bond donors and acceptors, which is often crucial for receptor binding and enzymatic inhibition.
Extracts of Derris robusta have shown cytotoxic, antioxidant, thrombolytic, and antimicrobial properties.[3] It is plausible that the Pterocarpadiols contribute to these activities. Further investigation is required to determine the specific contributions of each analogue.
Experimental Protocols
While no specific experimental data for this compound, B, C, and D are available, the following are detailed methodologies for key experiments that could be employed to elucidate their biological activities, based on the known activities of the pterocarpan class.
General Workflow for Isolation and Characterization
The isolation and structural elucidation of novel natural products like the Pterocarpadiols follow a standardized workflow.
Caption: A generalized workflow for the isolation, characterization, and bioactivity screening of natural products.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the potential anticancer activity of the compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the Pterocarpadiol compounds (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ (concentration inhibiting 50% of cell growth) values are determined.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of the compounds to scavenge free radicals.
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Solutions of the Pterocarpadiol compounds and a positive control (e.g., ascorbic acid) at various concentrations are also prepared.
-
Assay Procedure: In a 96-well plate, 100 µL of each compound concentration is mixed with 100 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ (concentration required to scavenge 50% of the DPPH radicals) is then determined.
Hypothetical Signaling Pathway Modulation
Pterocarpans are known to exert anti-inflammatory effects, often through the modulation of key signaling pathways such as the NF-κB pathway. While the specific targets of this compound, B, C, and D are unknown, a generalized pathway that could be investigated is presented below.
References
- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derris robusta| BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The potentiality of isoflavones from Derris robusta (DC.) Benth. against α-glucosidase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Synthetic vs. Naturally Sourced Pterocarpadiol A: A Proposed Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol A, a member of the pterocarpan (B192222) class of isoflavonoids, holds significant promise for therapeutic applications due to the well-documented anti-inflammatory and anticancer properties of this compound family. While the isolation of this compound from natural sources and the potential for its chemical synthesis exist, a direct head-to-head comparison of the biological efficacy of this compound from these distinct origins has not been reported in the scientific literature. This guide provides a proposed framework for such a comparative study, offering detailed experimental protocols and data presentation templates to facilitate a comprehensive evaluation. This document is intended to serve as a foundational resource for researchers aiming to investigate the relative merits of synthetic versus naturally sourced this compound.
Sourcing and Production: A Comparative Workflow
The procurement of this compound for research and development can be approached from two primary avenues: extraction from natural sources and total chemical synthesis. Each pathway presents a unique set of advantages and challenges in terms of yield, purity, scalability, and cost.
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Caption: Comparative workflow for natural sourcing vs. chemical synthesis of this compound.
Proposed Experimental Protocols for Comparative Analysis
To conduct a meaningful head-to-head comparison, a series of experiments evaluating the purity, chemical identity, and biological activity of this compound from both sources is essential.
Purity and Structural Verification
Objective: To confirm the identity and purity of naturally sourced and synthetic this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).
-
Purpose: To determine the purity of each sample by assessing the percentage of the main peak area.
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
Purpose: To confirm the molecular weight and elemental composition of the compounds, ensuring they match the theoretical values for this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Purpose: To provide detailed structural information and confirm that the chemical structure of the synthetic compound is identical to the natural one.
-
In Vitro Anti-inflammatory Activity Assay
Objective: To compare the anti-inflammatory efficacy of synthetic and naturally sourced this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of synthetic and naturally sourced this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the cell viability using an MTT assay to exclude cytotoxic effects.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for NO production for each compound.
In Vitro Anticancer Activity Assay
Objective: To assess and compare the cytotoxic effects of synthetic and naturally sourced this compound on a cancer cell line.
Methodology:
-
Cell Line: A relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or A549 for lung cancer).
-
Procedure:
-
Seed the chosen cancer cell line in 96-well plates and allow for attachment.
-
Treat the cells with a range of concentrations of both synthetic and naturally sourced this compound for 48 or 72 hours.
-
Assess cell viability using the Sulforhodamine B (SRB) or MTT assay.
-
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, for each sample.
Data Presentation: A Template for Comparison
For a clear and concise comparison, all quantitative data should be summarized in a structured table.
| Parameter | Naturally Sourced this compound | Synthetic this compound |
| Purity (HPLC) | Report % purity | Report % purity |
| Yield | Report mg/kg of plant material | Report overall % yield |
| Anti-inflammatory Activity (IC50) | Report IC50 in µM | Report IC50 in µM |
| Anticancer Activity (IC50) | Report IC50 in µM for a specific cell line | Report IC50 in µM for the same cell line |
Hypothetical Signaling Pathway for Anti-inflammatory Action
Pterocarpans are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB pathway.
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Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The framework presented in this guide offers a comprehensive approach to conducting a head-to-head comparison of synthetic and naturally sourced this compound. By following the proposed experimental protocols and utilizing the suggested data presentation formats, researchers can generate robust and comparable data. Such a study would be invaluable in determining the optimal sourcing strategy for this compound for future preclinical and clinical development, ultimately accelerating its potential translation into a therapeutic agent. The absence of existing comparative data highlights a significant research opportunity, and this guide serves as a roadmap for undertaking this important investigation.
A Comparative Analysis of the Anti-inflammatory Potential of Pterocarpadiol A and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the anti-inflammatory effects of the pterocarpan-class compound, Pterocarpadiol A, against commonly used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Due to the current absence of specific experimental data for this compound in the public domain, this analysis utilizes data from structurally related pterocarpanoids as a proxy to provide a preliminary assessment and to highlight areas for future research. The primary mechanisms of anti-inflammatory action are explored through the inhibition of cyclooxygenase (COX) enzymes and the reduction of nitric oxide (NO) production.
Quantitative Comparison of Inhibitory Activity
The anti-inflammatory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the available IC50 values for selected NSAIDs and representative pterocarpanoids.
Table 1: Comparative COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin (B1671933) | 0.0090 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Piroxicam | 47 | 25 | 1.9 |
| Celecoxib (B62257) | 82 | 6.8 | 12 |
| Meloxicam | 37 | 6.1 | 6.1 |
Data for NSAIDs sourced from a study using human peripheral monocytes.[1] A higher COX-1/COX-2 ratio indicates greater selectivity for the COX-2 enzyme, which is a desirable trait for reducing gastrointestinal side effects associated with COX-1 inhibition.
Table 2: Comparative Nitric Oxide Production Inhibition
| Compound | Cell Line | IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Crotafuran A (Pterocarpanoid) | RAW 264.7 | 23.0 |
| Crotafuran B (Pterocarpanoid) | RAW 264.7 | 19.0 |
| Ibuprofen | Rat Primary Cerebellar Glial Cells | 760 (0.76 mM)[2] |
| Naproxen | Data Not Available | Data Not Available |
| Diclofenac | Data Not Available | Data Not Available |
| Celecoxib | Data Not Available | Data Not Available |
| Indomethacin | Data Not Available | Data Not Available |
Data for pterocarpanoids are included as representative values for this class of compounds. It is important to note that direct comparison is challenging due to variations in experimental conditions and cell lines.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the anti-inflammatory activity of test compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.
Generalized Protocol:
-
Enzyme and Reagent Preparation: Prepare working solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent in an appropriate assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add various concentrations of the test compound (e.g., this compound) or a reference NSAID (e.g., celecoxib, indomethacin) to the wells. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Measure the absorbance or fluorescence at appropriate wavelengths over a specific time period.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: Activated macrophages produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. NO is unstable and quickly oxidizes to nitrite (B80452) in the cell culture medium. The nitrite concentration, which is a stable and quantitative indicator of NO production, is measured using the Griess reagent.
Generalized Protocol:
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a reference inhibitor for a specified pre-incubation period.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production, in the continued presence of the test compound. A set of unstimulated cells serves as a negative control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Reading: After a short incubation at room temperature, measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. Calculate the IC50 value from the dose-response curve.
Cytokine Expression Analysis
This set of assays measures the effect of a compound on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by immune cells.
Principle: The levels of specific cytokines released into the cell culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), or the expression of their corresponding genes can be measured using quantitative polymerase chain reaction (qPCR).
Generalized ELISA Protocol:
-
Cell Stimulation and Treatment: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and treat them with a test compound before or concurrently with an inflammatory stimulus (e.g., LPS).
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA using a commercially available kit for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves incubating the supernatant in a plate pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Data Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve. Determine the percentage of inhibition of cytokine production by the test compound.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the general experimental workflow for assessing anti-inflammatory activity and the signaling pathways involved.
Caption: Generalized workflow for in vitro anti-inflammatory screening.
Caption: Comparative anti-inflammatory signaling pathways.
Discussion and Future Directions
The available data indicates that established NSAIDs exhibit a wide range of potencies and selectivities for COX-1 and COX-2 inhibition. For instance, indomethacin is a potent non-selective inhibitor, while celecoxib shows a clear preference for COX-2.[1]
While direct data for this compound is not available, the inhibitory effects of related pterocarpanoids on nitric oxide production suggest a potential anti-inflammatory mechanism distinct from or complementary to COX inhibition. The IC50 values in the low micromolar range for compounds like crotafurans A and B indicate that this class of natural products warrants further investigation.
The primary limitation of this guide is the absence of experimental data for this compound. Future research should prioritize the isolation and purification of this compound to perform comprehensive in vitro anti-inflammatory assays, including COX-1/COX-2 inhibition, nitric oxide production, and a panel of pro-inflammatory cytokine assays. Such studies will enable a direct and accurate comparison with standard NSAIDs and elucidate its precise mechanism of action. This will be crucial for determining its potential as a novel anti-inflammatory therapeutic agent.
References
Quantitative Analysis of Pterocarpadiol A: A UPLC-QqQ-MS/MS Approach and Comparison with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a highly sensitive and selective method for the quantitative analysis of Pterocarpadiol A using Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-QqQ-MS/MS). The performance of this method is objectively compared with other analytical techniques, supported by projected experimental data based on the analysis of analogous compounds. Detailed experimental protocols and visualizations are included to facilitate understanding and implementation in a research setting.
Data Presentation: Quantitative Performance of UPLC-QqQ-MS/MS for this compound Analysis
The following table summarizes the projected quantitative performance parameters for the analysis of this compound using a UPLC-QqQ-MS/MS method. These values are based on typical performance characteristics observed for the analysis of similar pterocarpan (B192222) compounds.
| Parameter | Projected Performance |
| Linearity (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect (%) | 90-110% |
| Recovery (%) | > 85% |
Comparison of Analytical Methods for this compound Quantification
While UPLC-QqQ-MS/MS offers superior sensitivity and selectivity, other analytical methods can also be employed for the quantification of this compound. The table below provides a comparison of these techniques.
| Method | Principle | Advantages | Disadvantages |
| UPLC-QqQ-MS/MS | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. | High sensitivity, high selectivity, rapid analysis, suitable for complex matrices. | High initial instrument cost, requires skilled operators. |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Lower cost, widely available, robust. | Lower sensitivity, potential for interference from co-eluting compounds. |
| GC-MS | Gas chromatographic separation followed by mass spectrometry. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation. |
| TLC | Separation on a thin layer of adsorbent material followed by visualization. | Simple, low cost, suitable for screening. | Not quantitative, low resolution, low sensitivity. |
Experimental Protocol: UPLC-QqQ-MS/MS Method for this compound Quantification
This section details a hypothetical but representative experimental protocol for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using UPLC-QqQ-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar pterocarpan not present in the sample).
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-QqQ-MS/MS system.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway for this compound.
Caption: Experimental workflow for this compound quantification.
Pterocarpans, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties. A potential mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
The Uncharted Bioactivity of Pterocarpadiol A: A Comparative Guide Based on its Chemical Lineage
A notable gap exists in the scientific literature regarding the specific biological activities of Pterocarpadiol A. Despite its successful isolation and structural elucidation from the plant Derris robusta, published research has yet to delve into its pharmacological potential. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative framework by examining the known bioactivities of its broader chemical class, the pterocarpans, and other compounds isolated from Derris robusta. This approach offers a speculative yet scientifically grounded perspective on the potential therapeutic applications of this compound and outlines a roadmap for future investigation.
Comparative Bioactivity of Related Compounds
While data on this compound is absent, studies on other compounds from Derris robusta and the pterocarpan (B192222) class provide valuable insights into its potential bioactivities. Extracts from Derris robusta have demonstrated cytotoxic, antioxidant, thrombolytic, and antimicrobial effects. Furthermore, the pterocarpan class of compounds is recognized for its anti-inflammatory potential.
| Compound/Extract | Bioactivity | Assay | Results |
| Derris robusta Ext. | Cytotoxic | Brine shrimp lethality assay | Significant cytotoxic effects observed |
| Derris robusta Ext. | Antioxidant | DPPH free radical scavenging | Demonstrated antioxidant potential |
| Derris robusta Ext. | Thrombolytic | Not specified | Exhibited thrombolytic properties |
| Derris robusta Ext. | Antimicrobial | Not specified | Showed antimicrobial activity |
| Pterocarpans (class) | Anti-inflammatory | Various | Recognized for anti-inflammatory potential |
Proposed Experimental Protocols for this compound
To elucidate the bioactivity of this compound, a series of established experimental protocols are proposed. These assays are selected based on the known activities of related compounds.
Cytotoxicity Assay: MTT Assay
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability will be calculated relative to the vehicle control.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration, an indicator of NO production, using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The percentage of NO inhibition will be determined by comparing with the LPS-only treated group.
Visualizing Potential Mechanisms
To conceptualize the potential mechanisms of action for this compound, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.
Safety Operating Guide
Personal protective equipment for handling Pterocarpadiol A
Essential Safety and Handling Guide for Pterocarpadiol A
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. The following PPE is mandatory to minimize exposure.
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Procedure | Protocol |
| Receiving and Unpacking | Inspect packaging for damage upon receipt. Wear appropriate PPE. |
| Weighing and Aliquoting | Perform in a designated area, preferably within a chemical fume hood, to avoid generating dust. |
| Dissolving | This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2][3][4][5] Prepare solutions in a fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of -20°C is recommended.[1] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.[1] |
| Small Spill | Wear appropriate PPE. Gently sweep up the material to avoid creating dust. Place in a suitable, closed container for disposal.[1] |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent dust formation. Contain the spill and collect for disposal. Do not let the product enter drains.[1] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Labware | Decontaminate glassware if possible. Dispose of disposable labware as solid hazardous waste. |
| Contaminated PPE | Dispose of gloves and other disposable PPE as solid hazardous waste. |
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. Pterocarpadiol D | CAS:2055882-23-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Glycinol | CAS:69393-95-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Pterocarpadiol B | CAS:2055882-20-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. Homopterocarpin | CAS:606-91-7 | Manufacturer ChemFaces [chemfaces.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
